4-Bromo-3-chloro-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSZYHMEPZGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428254 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627531-47-9 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloro-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylaniline
CAS Number: 627531-47-9
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-methylaniline, a substituted aniline of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route with a detailed experimental protocol, discusses its reactivity and potential applications, and presents key analytical data.
Chemical and Physical Properties
This compound is a halogenated aromatic amine with a molecular formula of C₇H₇BrClN.[1][2] Its structure, featuring a bromine, a chlorine, and a methyl group on the aniline core, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 627531-47-9 | [1][2] |
| Molecular Formula | C₇H₇BrClN | [1][2] |
| Molecular Weight | 220.49 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 6-Amino-3-bromo-2-chlorotoluene, 4-bromo-3-chloro-2-methylbenzenamine | [1][2] |
| Predicted XlogP | 2.8 | [1][2] |
| Monoisotopic Mass | 218.94504 Da | [3] |
Synthesis and Experimental Protocols
A patent for the production of the related compound 4-bromo-2-methylaniline follows a similar strategy of protecting the amine, followed by bromination and deprotection.[4]
Proposed Synthetic Pathway
References
Technical Guide: Physical Properties of 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-3-chloro-2-methylaniline. The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development.
Core Physical and Chemical Data
This compound, with the CAS number 627531-47-9, is a halogenated aromatic amine.[1][2] Its chemical structure and fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonym | 6-Amino-3-bromo-2-chlorotoluene | [2] |
| CAS Number | 627531-47-9 | [3] |
| Molecular Formula | C₇H₇BrClN | [3][4] |
| Molecular Weight | 220.49 g/mol | [3] |
| Melting Point | 55 °C | [2] |
| Boiling Point | 289.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Data not available. General solubility testing protocols are described in the "Experimental Protocols" section. |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of solid organic compounds like this compound are outlined below. These are generalized procedures and may require optimization for this specific compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)
As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition. The following is a general method for boiling point determination that can be adapted for such compounds.
Methodology:
-
Apparatus Setup: A small quantity of the substance is placed in a distillation flask. For high-melting solids, the determination is typically carried out under vacuum. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently. The pressure is carefully monitored with a manometer.
-
Equilibrium: The temperature is recorded when the liquid and vapor phases are in equilibrium, indicated by a steady condensation of the liquid on the thermometer bulb.
-
Data Recording: The observed boiling point and the corresponding pressure are recorded. This data can be extrapolated to predict the boiling point at atmospheric pressure using a nomograph, although this is less accurate for significant pressure differences.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer and a non-reacting solvent of known density in which the solid is insoluble.
Methodology:
-
Mass of Pycnometer: The mass of a clean, dry pycnometer is accurately determined.
-
Mass with Sample: A known mass of this compound is added to the pycnometer, and the total mass is recorded.
-
Mass with Sample and Liquid: A liquid of known density in which the compound is insoluble is added to the pycnometer, filling it completely. Any air bubbles are removed, and the total mass is measured.
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.
-
Calculation: The density of the solid is calculated using the masses obtained and the known density of the liquid.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated vigorously at a controlled temperature (e.g., room temperature). The degree of dissolution is observed visually.
-
Classification: The solubility can be classified as:
-
Soluble: If the solid completely dissolves.
-
Partially soluble: If a noticeable amount of solid dissolves but some remains.
-
Insoluble: If no significant amount of solid dissolves.
-
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using techniques like UV-Vis spectroscopy or HPLC after calibration.
Logical Workflow Visualization
Caption: Generalized synthetic pathway for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 627531-47-9 [amp.chemicalbook.com]
- 3. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylaniline: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-methylaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, synthetic methodologies, and applications as a key building block in the development of novel compounds.
Chemical Structure and Nomenclature
This compound is a substituted aromatic amine with the chemical formula C₇H₇BrClN.[1] Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 3, a methyl group at position 2, and an amino group at position 1.
The IUPAC name for this compound is this compound.[1] It is also known by other synonyms such as 4-bromo-3-chloro-o-toluidine and 6-amino-3-bromo-2-chlorotoluene.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| CAS Number | 627531-47-9 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 55 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | |
| XLogP3 | 2.8 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A logical synthetic approach would involve a three-step process starting from 2-methylaniline (o-toluidine):
-
Acetylation (Protection of the Amino Group): The highly activating amino group is first protected as an acetamide to control the regioselectivity of the subsequent halogenation steps.
-
Bromination: Electrophilic bromination of the N-acetyl-2-methylaniline. The acetyl group directs the incoming electrophile primarily to the para position.
-
Chlorination: Subsequent electrophilic chlorination. The directing effects of the existing substituents will determine the position of the chlorine atom.
-
Hydrolysis (Deprotection): Removal of the acetyl group to yield the final product, this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[3]):
-
Step 1: Synthesis of N-(2-methylphenyl)acetamide
-
To a stirred solution of 2-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain N-(2-methylphenyl)acetamide.
-
-
Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide
-
Dissolve N-(2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent), portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the mixture into water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(4-bromo-2-methylphenyl)acetamide.
-
-
Step 3: Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide
-
Dissolve N-(4-bromo-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1 equivalent), and a catalytic amount of an acid catalyst if necessary.
-
Heat the reaction mixture if required and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter, wash, and purify by recrystallization.
-
-
Step 4: Synthesis of this compound
-
Reflux the N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Characterization and Analytical Protocols
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Logical Workflow for Characterization:
Caption: A logical workflow for the purification and characterization of this compound.
Table of Spectroscopic Data (Predicted and from similar compounds):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H) as multiplets or doublets, a singlet for the methyl group (3H), and a broad singlet for the amino protons (2H). |
| ¹³C NMR | Signals for seven distinct carbon atoms, including four aromatic carbons in the deshielded region, one aromatic carbon attached to the amino group, one aromatic carbon attached to the methyl group, and one methyl carbon in the shielded region. |
| FT-IR (cm⁻¹) | N-H stretching (around 3300-3500), C-H aromatic stretching (around 3000-3100), C-H aliphatic stretching (around 2850-2960), C=C aromatic stretching (around 1450-1600), and C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its isotopic pattern.
-
Applications in Research and Drug Development
Halogenated anilines, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence and position of the halogen atoms provide handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery.
While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various patented compounds with potential therapeutic applications. The unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead molecule.
Potential Roles in Drug Discovery:
-
Scaffold for Library Synthesis: It serves as a versatile starting material for the creation of libraries of novel compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The bromo and chloro substituents can be used to fine-tune properties like lipophilicity, metabolic stability, and binding affinity of a drug candidate.
-
Intermediate in Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be a precursor for the synthesis of novel pesticides and herbicides.
The use of structurally similar bromo- and chloro-substituted anilines is prevalent in patent literature for the synthesis of compounds targeting a variety of diseases.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on available data, the compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a solid foundation for researchers and professionals working with this compound. The information on its properties, synthesis, and characterization will be instrumental in its effective utilization in various research and development endeavors.
References
A Technical Guide to 4-Bromo-3-chloro-2-methylaniline: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-chloro-2-methylaniline, along with generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Core Compound Data
This compound is a halogenated aromatic amine with the molecular formula C7H7BrClN.[1][2][3] Its structure incorporates a bromine, a chlorine, and a methyl group attached to an aniline core, making it a versatile intermediate in organic synthesis.
| Parameter | Value | Source |
| Molecular Formula | C7H7BrClN | [1][2][3] |
| Molecular Weight | 220.49 g/mol | [1] |
| Synonyms | 4-bromo-3-chloro-2-methylbenzenamine, 6-Amino-3-bromo-2-chlorotoluene | [3] |
| CAS Number | 627531-47-9 | [3] |
Synthesis Pathway
A plausible synthetic route, based on the synthesis of 4-bromo-2-methylaniline, would involve:[4]
-
Amine Protection: The amino group of 2-methyl-3-chloroaniline is protected, for instance, by acetylation to form an acetanilide. This step is crucial to prevent side reactions at the amine group during halogenation.
-
Bromination: The protected intermediate undergoes electrophilic aromatic substitution with a brominating agent to introduce the bromine atom at the para position relative to the amino group.
-
Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to yield the final product, this compound.
Experimental Protocols for Characterization
The structural elucidation and purity assessment of this compound can be achieved through a combination of spectroscopic and chromatographic techniques.
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of halogenated anilines and related compounds.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically employed.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.[1][5]
-
Detection: UV detection is a rapid and effective method for quantities greater than 10 ng.[1] For higher sensitivity and selectivity, an electrochemical detector can be used.[1]
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to an appropriate concentration.
Spectroscopic Analysis
A suite of spectroscopic methods is essential for the unambiguous identification and structural confirmation of the target molecule.[6]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region will show a characteristic splitting pattern corresponding to the protons on the benzene ring.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common techniques.[5]
-
Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: FTIR spectroscopy is used to identify the functional groups present in the molecule.[6]
-
Key Vibrations:
-
N-H stretching of the primary amine.
-
C-N stretching.
-
Aromatic C=C stretching.
-
C-Br and C-Cl stretching.
-
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or dissolved in a suitable solvent.
4. UV-Visible Spectroscopy:
-
Analysis: This technique provides information about the electronic transitions within the molecule.[6]
-
Procedure: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) is prepared, and its absorbance is measured across the UV-visible range.[6]
Applications in Drug Development
Halogenated anilines are important building blocks in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound provides multiple reactive sites, allowing for its incorporation into more complex molecules with potential therapeutic activities. While specific applications of this particular compound are not extensively documented in publicly available literature, related structures are known to be precursors for various bioactive compounds. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of 4-Bromo-3-chloro-2-methylaniline from 2-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Bromo-3-chloro-2-methylaniline, a substituted aniline with potential applications in pharmaceutical and chemical research, starting from the readily available precursor, 2-methylaniline. The synthesis involves a four-step sequence designed to ensure the correct regiochemistry of the halogen substituents through the strategic use of a protecting group.
Synthetic Strategy Overview
The synthesis of this compound from 2-methylaniline requires a multi-step approach to control the positions of the bromine and chlorine atoms on the aromatic ring. Direct halogenation of 2-methylaniline would likely lead to a mixture of products due to the strong activating and ortho-, para-directing nature of the amino group. Therefore, a protecting group strategy is employed.
The chosen synthetic pathway involves four key steps:
-
Acetylation: The amino group of 2-methylaniline is protected as an acetamide. This moderately deactivating group still directs ortho- and para-, but with greater control and reduced side reactions compared to the highly activating amino group.
-
Bromination: The first electrophilic aromatic substitution introduces a bromine atom. The acetylamino and methyl groups direct the incoming electrophile primarily to the para-position relative to the acetylamino group.
-
Chlorination: The second halogenation introduces a chlorine atom. The directing effects of the existing substituents (acetylamino, methyl, and bromo) guide the chlorine to the desired position.
-
Hydrolysis: The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamide to yield the target product.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction conditions, and expected yields, are summarized in the subsequent tables.
Step 1: Synthesis of N-acetyl-2-methylaniline (Acetylation)
The protection of the amino group of 2-methylaniline is achieved through acetylation using acetic anhydride.
Protocol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-methylaniline (1.0 eq.) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq.) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to a gentle reflux for 2 hours. After cooling to room temperature, the mixture is poured into ice-cold water with vigorous stirring. The resulting white precipitate of N-acetyl-2-methylaniline is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven.
| Reagent/Parameter | Molar Equivalent/Value |
| 2-Methylaniline | 1.0 |
| Acetic Anhydride | 1.1 |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Expected Yield | ~95% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylaniline | C₇H₉N | 107.15 |
| N-acetyl-2-methylaniline | C₉H₁₁NO | 149.19 |
Step 2: Synthesis of N-acetyl-4-bromo-2-methylaniline (Bromination)
The regioselective bromination of N-acetyl-2-methylaniline is carried out using N-bromosuccinimide (NBS) as the brominating agent. The acetylamino and methyl groups direct the bromine to the 4-position.
Protocol: N-acetyl-2-methylaniline (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride in a round-bottom flask fitted with a reflux condenser and protected from light. N-bromosuccinimide (1.05 eq.) is added in portions to the stirred solution. The mixture is then heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-acetyl-4-bromo-2-methylaniline.
| Reagent/Parameter | Molar Equivalent/Value |
| N-acetyl-2-methylaniline | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Expected Yield | ~85% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-acetyl-4-bromo-2-methylaniline | C₉H₁₀BrNO | 228.09 |
Step 3: Synthesis of N-acetyl-4-bromo-3-chloro-2-methylaniline (Chlorination)
The introduction of the chlorine atom at the 3-position is guided by the ortho-directing effect of the acetylamino group and the ortho-, para-directing effect of the bromine atom.
Protocol: N-acetyl-4-bromo-2-methylaniline (1.0 eq.) is dissolved in a suitable solvent like acetic acid in a round-bottom flask. N-chlorosuccinimide (NCS) (1.1 eq.) is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is washed with water and then purified by recrystallization to yield N-acetyl-4-bromo-3-chloro-2-methylaniline.[1][2]
| Reagent/Parameter | Molar Equivalent/Value |
| N-acetyl-4-bromo-2-methylaniline | 1.0 |
| N-Chlorosuccinimide (NCS) | 1.1 |
| Solvent | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | ~70% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-acetyl-4-bromo-3-chloro-2-methylaniline | C₉H₉BrClNO | 262.53 |
Step 4: Synthesis of this compound (Hydrolysis)
The final step is the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the target aniline.
Protocol: N-acetyl-4-bromo-3-chloro-2-methylaniline (1.0 eq.) is suspended in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction mixture is neutralized by the careful addition of a base (e.g., aqueous sodium hydroxide) until the pH is approximately 8-9. The precipitated product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
| Reagent/Parameter | Molar Equivalent/Value |
| N-acetyl-4-bromo-3-chloro-2-methylaniline | 1.0 |
| Reagents | Conc. HCl, Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Expected Yield | ~90% |
Characterization of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₇BrClN | 220.49 | 627531-47-9 |
Physicochemical Properties (Predicted):
-
Melting Point: Crystalline solid (estimated)
-
Boiling Point: Not available
-
Solubility: Soluble in common organic solvents.
Spectroscopic Data: While experimental spectroscopic data for this compound is not readily available in the public domain, the expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The integration and splitting patterns would be consistent with the proposed structure.
-
¹³C NMR: Resonances for the seven carbon atoms of the molecule, with chemical shifts influenced by the attached substituents.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-Br and C-Cl stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Safety Considerations
-
Starting Materials and Reagents: 2-methylaniline is toxic and a suspected carcinogen. Acetic anhydride is corrosive. N-bromosuccinimide and N-chlorosuccinimide are irritants. Concentrated hydrochloric acid is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Conditions: The reactions involving heating should be carefully monitored. The work-up procedures involving acids and bases should be performed with caution.
-
Product Handling: The final product, this compound, as a substituted aniline, should be handled as a potentially toxic compound.
This guide provides a robust and logical synthetic route for the preparation of this compound. The presented protocols are based on established chemical transformations and provide a solid foundation for researchers to adapt and optimize for their specific laboratory conditions and research needs.
References
Spectroscopic Profile of 4-Bromo-3-chloro-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4-Bromo-3-chloro-2-methylaniline. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure and data from analogous compounds. It outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development by providing a foundational understanding of the analytical chemistry of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 627531-47-9[1]
-
Molecular Formula: C₇H₇BrClN[1]
-
Molecular Weight: 220.49 g/mol [1]
-
Structure:
Image Source: PubChem CID 7171911
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet |
| Amino (-NH₂) | 3.5 - 4.5 (broad) | Singlet |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-NH₂ | 140 - 150 |
| C-Cl | 125 - 135 |
| C-Br | 110 - 120 |
| C-CH₃ | 120 - 130 |
| Aromatic C-H | 115 - 130 |
| Methyl (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound is expected to show a characteristic isotopic pattern in the molecular ion peak.
Predicted Mass Spectrometry Data:
PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.95232 |
| [M+Na]⁺ | 241.93426 |
| [M-H]⁻ | 217.93776 |
| [M]⁺ | 218.94449 |
Data sourced from PubChem CID 7171911[2]
The molecular ion peak region is expected to show a complex cluster of peaks due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in significant M, M+2, and M+4 peaks.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Substituted anilines are generally soluble in these common NMR solvents.[3][4][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind a small amount of the this compound sample (typically <1% by weight) with the dry KBr powder until a fine, homogeneous mixture is obtained.[6][7]
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7][8]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet for background correction.
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionize the sample using an electron impact (EI) source. EI is a common ionization method for halogenated aromatic compounds.[9]
-
The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data is currently scarce in the public domain, the predicted spectral features and detailed experimental protocols outlined herein offer a solid foundation for researchers. The combination of NMR, IR, and MS techniques, as described, is essential for the unambiguous structural confirmation and purity assessment of this and related compounds, which are of significant interest in the fields of medicinal chemistry and materials science.
References
- 1. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility of 4-Bromo-3-chloro-2-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-chloro-2-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information based on the general principles of amine solubility and data for structurally related compounds.
Core Compound Properties
This compound is an aromatic amine with the following key physical and chemical properties:
| Property | Value | Reference |
| CAS Number | 627531-47-9 | [1] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| Melting Point | 55 °C | [2] |
| Appearance | Solid | [2] |
Qualitative Solubility Data
Based on the general solubility of aromatic amines, this compound is expected to be soluble in a range of organic solvents.[3][4][5] The presence of the halogen atoms and the methyl group on the aniline ring increases the molecule's hydrophobicity, leading to poor solubility in water but enhanced solubility in non-polar and polar aprotic organic solvents.[4]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble/Slightly Soluble | The hydrophobic aromatic ring and halogen substituents dominate over the polar amino group.[4] |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and has a significant non-polar component. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, effectively solvates the molecule.[3][4][5] |
| Acetone | Polar Aprotic | Soluble | Good solvent for many organic compounds. |
| Dichloromethane | Non-polar | Soluble | "Like dissolves like" principle suggests good solubility. |
| Chloroform | Non-polar | Soluble | Similar to dichloromethane. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | A versatile solvent for a wide range of organic molecules. |
| Toluene | Non-polar | Soluble | The aromatic nature of toluene facilitates the dissolution of the aniline derivative. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent for a wide array of organic molecules. |
| Benzene | Non-polar | Soluble | The aromatic nature of benzene promotes solubility.[3][4][5] |
| Diethyl Ether | Non-polar | Soluble | A common solvent for non-polar and moderately polar organic compounds.[3][4][5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
Objective: To determine the qualitative and, if required, quantitative solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Spatula
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or heating block
-
Filtration apparatus (e.g., syringe filters)
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Equilibrate the solvent and the compound to the desired experimental temperature.
-
-
Qualitative Solubility Test:
-
Add approximately 1-2 mg of this compound to a vial.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Observe for dissolution. If the solid dissolves completely, it is considered soluble.
-
Continue adding the solvent up to a certain volume (e.g., 1 mL) to determine if it is sparingly or freely soluble.
-
-
Quantitative Solubility Determination (Isothermal Method):
-
Accurately weigh a known amount of the selected organic solvent into a vial.
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Cap the vial and agitate the mixture using a vortex mixer or magnetic stirrer at a constant temperature until equilibrium is reached (this may take several hours).
-
If the solid dissolves completely, add another known amount of the compound and repeat the agitation.
-
Continue this process until a saturated solution is formed (i.e., excess solid remains undissolved).
-
Once equilibrium is reached in the saturated solution, carefully filter the solution to remove any undissolved solid.
-
Accurately weigh a portion of the clear, saturated solution.
-
Evaporate the solvent from the weighed portion of the solution under controlled conditions (e.g., in a vacuum oven).
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.
Visualizations
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
References
"4-Bromo-3-chloro-2-methylaniline" safety data sheet (SDS) and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, handling protocols, and physical and chemical data for 4-Bromo-3-chloro-2-methylaniline (CAS No. 627531-47-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Identification and Properties
This compound is a substituted aniline derivative. Its chemical structure and properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 627531-47-9 | [1] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Synonyms | 6-Amino-3-bromo-2-chlorotoluene, 4-bromo-3-chloro-2-methylbenzenamine | [1][2] |
| Physicochemical Properties | Value | Source |
| Molecular Weight | 220.49 g/mol | [1] |
| Monoisotopic Mass | 218.94504 Da | [1] |
| XLogP3 | 2.8 | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its toxicity and irritant properties.[1]
| GHS Hazard Classification | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from established safety data for this compound and related chemical compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection:
-
Wear a lab coat. For extensive handling, impervious clothing is recommended.[3]
-
Wear appropriate protective gloves (e.g., nitrile rubber).
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[3]
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
Immediate medical attention is required in case of exposure.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If breathing is difficult, give oxygen.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5]
-
If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5]
Spill and Disposal Procedures
-
Spill Response:
-
Waste Disposal:
Safety Workflow and Logic
The following diagram illustrates the logical workflow for handling this compound safely.
Caption: Logical workflow for the safe handling of this compound.
References
4-Bromo-3-chloro-2-methylaniline: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloro-2-methylaniline is a strategically substituted aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline core, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, a detailed plausible synthesis protocol, and key applications of this compound, with a focus on its utility in the development of complex organic molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₇BrClN.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | PubChem[1] |
| Molecular Weight | 220.49 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 627531-47-9 | PubChem[1] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| XLogP3 | 2.8 | PubChem[1] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a three-step sequence starting from the commercially available 3-chloro-2-methylaniline. This method, adapted from a patented procedure for a similar compound, ensures high regioselectivity of the bromination by employing a protecting group strategy.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Amino Group - Synthesis of N-(3-chloro-2-methylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(3-chloro-2-methylphenyl)acetamide.
Step 2: Bromination - Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide
-
To a solution of N-(3-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromo-3-chloro-2-methylphenyl)acetamide.
Step 3: Deprotection - Synthesis of this compound
-
Suspend N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude this compound can be further purified by column chromatography on silica gel.
Applications in Organic Synthesis
The strategic placement of the bromo, chloro, and amino functionalities makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The bromine atom is especially amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be a nucleophile or be transformed into other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
3.1.1. Suzuki-Miyaura Coupling
The bromine atom at the 4-position can readily participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
3.1.2. Buchwald-Hartwig Amination
The C-Br bond can also undergo Buchwald-Hartwig amination to form carbon-nitrogen bonds, providing access to a variety of substituted diaryl amines or N-aryl heterocycles.
References
Methodological & Application
Synthesis of 4-Bromo-3-chloro-2-methylaniline: An Experimental Protocol for Researchers
Application Note
This document provides a detailed experimental protocol for the synthesis of 4-Bromo-3-chloro-2-methylaniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis follows a robust three-step sequence, commencing with the protection of the amino group of 3-chloro-2-methylaniline via acetylation. This is followed by a regioselective bromination at the para-position of the N-acylated intermediate. The final step involves the deprotection of the amino group through acidic hydrolysis to yield the target compound. This protocol is designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process designed to ensure high purity and yield of the final product. The overall workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for analogous reactions and may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Acetylation | 3-chloro-2-methylaniline | N-(3-chloro-2-methylphenyl)acetamide | Acetic Anhydride, Sodium Acetate | 90-95 |
| 2 | Bromination | N-(3-chloro-2-methylphenyl)acetamide | N-(4-bromo-3-chloro-2-methylphenyl)acetamide | N-Bromosuccinimide (NBS), Acetonitrile | 85-90 |
| 3 | Hydrolysis | N-(4-bromo-3-chloro-2-methylphenyl)acetamide | This compound | Hydrochloric Acid, Ethanol | 90-95 |
Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide
This procedure details the protection of the amino group of 3-chloro-2-methylaniline by acetylation.
Materials:
-
3-chloro-2-methylaniline
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 3-chloro-2-methylaniline (1.0 eq.) in a minimal amount of water.
-
Add concentrated hydrochloric acid (1.1 eq.) to the mixture to form the aniline hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.5 eq.) in deionized water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.2 eq.) with vigorous stirring.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
A white precipitate of N-(3-chloro-2-methylphenyl)acetamide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Step 2: Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide
This protocol describes the regioselective bromination of the acetylated aniline at the para-position.
Materials:
-
N-(3-chloro-2-methylphenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-(3-chloro-2-methylphenyl)acetamide (1.0 eq.) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-bromo-3-chloro-2-methylphenyl)acetamide by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This final step involves the deprotection of the amino group by acidic hydrolysis.
Materials:
-
N-(4-bromo-3-chloro-2-methylphenyl)acetamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide solution (e.g., 10 M)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, suspend N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the purified this compound. Further purification can be achieved by recrystallization if necessary.
Application Notes: 4-Bromo-3-chloro-2-methylaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-2-methylaniline is a valuable substituted haloaniline building block in organic synthesis, particularly for the construction of complex biaryl scaffolds. Its distinct substitution pattern offers a handle for selective functionalization, making it an attractive starting material in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of compounds like this compound. The resulting biaryl anilines are key intermediates in the synthesis of various heterocyclic compounds, including kinase inhibitors.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of this compound are utilized in the synthesis of potent kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
The biaryl moiety formed via Suzuki coupling of this compound can serve as a core scaffold for molecules that target the ATP-binding site of various kinases. For instance, this starting material has been implicated in the synthesis of imidazo[4,5-c]quinoline derivatives, a class of compounds known to possess kinase inhibitory activity. By strategically coupling different arylboronic acids to this compound, a diverse library of compounds can be generated and screened for inhibitory activity against specific kinases implicated in disease.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Representative Reaction Scheme
Summary of Typical Suzuki Coupling Conditions for Haloanilines
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of haloanilines, which can be adapted for this compound.
| Component | Example | Molar Equivalents/mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1 - 5 mol% | Catalyst |
| Ligand (if needed) | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates boronic acid for transmetalation |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | - | Dissolves reactants, facilitates reaction |
| Temperature | 80 - 110 °C | - | Provides energy for reaction |
| Reaction Time | 4 - 24 hours | - | Time to reach completion |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a representative method for the Suzuki coupling of this compound with phenylboronic acid. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids.
Materials
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing.
-
Heat the mixture to 90 °C using a heating mantle or oil bath and maintain this temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aniline.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-3-chloro-2-methylaniline, a polysubstituted aniline of significant interest in medicinal chemistry and materials science.
The presence of multiple substituents on the aromatic ring of this compound, including a sterically demanding ortho-methyl group and two halogen atoms at different positions, presents unique challenges and opportunities for selective C-N bond formation. Careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and selectivity.[3]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst.[3][4][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides with various amines, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is critical for optimizing the reaction outcome.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 12-24 | 85-95 |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 80-90 |
| 3 | Primary Arylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (1.5) | THF | 80 | 12-24 | 90-98 |
| 4 | Secondary Arylamine | Pd(OAc)₂ (1-2) | SPhos (2-4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-85 |
| 5 | Ammonia Equivalent | Pd₂(dba)₃ (1-2) | tBuXPhos (2-4) | LiN(SiMe₃)₂ (2.0) | Dioxane | 100 | 12-24 | 70-80 |
This table is a compilation of representative data from various sources for analogous reactions and should be used as a guideline for reaction optimization with this compound.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials:
-
Aryl Halide: this compound
-
Amine: Primary or secondary aliphatic or aromatic amine
-
Palladium Precatalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: e.g., XPhos, RuPhos, BrettPhos, SPhos, tBuXPhos
-
Base: e.g., NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), LHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Caesium carbonate)
-
Solvent: Anhydrous toluene, dioxane, or THF
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) under an inert atmosphere.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[6]
-
Addition of Solvent: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[6]
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[6] Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-chloro-2-methyl-4-arylaniline derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-2-methylaniline is a polysubstituted aromatic amine that serves as a valuable and versatile building block in the synthesis of complex heterocyclic compounds. The strategic placement of bromo, chloro, and methyl groups on the aniline ring offers a unique combination of steric and electronic properties, enabling the regioselective synthesis of novel molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of halogenated heterocycles in pharmacologically active agents.[1] This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of quinoline derivatives, a core structure in many therapeutic agents.
The quinoline scaffold is found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction is a robust and reliable method for the construction of the 4-hydroxyquinoline core from anilines and diethyl ethoxymethylenemalonate (DEEM).[2] This reaction proceeds through an initial condensation followed by a thermal cyclization, providing a straightforward route to highly functionalized quinolines.
Application: Synthesis of 7-Bromo-8-chloro-9-methyl-4-hydroxyquinoline via the Gould-Jacobs Reaction
This section details the synthesis of a novel substituted 4-hydroxyquinoline derivative starting from this compound. The protocol is based on the well-established Gould-Jacobs reaction, a powerful tool for quinoline synthesis.
Reaction Scheme
The overall synthetic pathway involves a two-step process:
-
Condensation: this compound is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl ((4-bromo-3-chloro-2-methylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent to induce intramolecular cyclization, yielding the final product, 7-Bromo-8-chloro-9-methyl-4-hydroxyquinoline.
Quantitative Data Summary
The following table summarizes the key reagents and their relevant quantitative data for the proposed synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| This compound | C₇H₇BrClN | 220.49 | Starting Material | 1.0 eq |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Reagent | 1.1 eq |
| Diethyl ((4-bromo-3-chloro-2-methylphenyl)amino)methylene)malonate | C₁₅H₁₇BrClNO₄ | 406.65 | Intermediate | - |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Solvent | - |
| 7-Bromo-8-chloro-9-methyl-4-hydroxyquinoline | C₁₀H₇BrClNO | 288.53 | Final Product | - |
Note: Molecular weights are calculated based on IUPAC atomic weights.[3]
Experimental Protocols
Protocol 1: Synthesis of Diethyl ((4-bromo-3-chloro-2-methylphenyl)amino)methylene)malonate (Intermediate)
Objective: To synthesize the malonate intermediate via condensation of this compound and DEEM.
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Vacuum pump
Procedure:
-
In a clean, dry round-bottom flask, combine this compound and diethyl ethoxymethylenemalonate.
-
Heat the mixture to 110-120°C with continuous stirring.
-
Maintain this temperature for 1.5 to 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
During the reaction, ethanol is formed as a byproduct. After the reaction is complete, remove the ethanol under reduced pressure.
-
The resulting crude product, a viscous oil or solid, can be used in the next step without further purification.
Protocol 2: Synthesis of 7-Bromo-8-chloro-9-methyl-4-hydroxyquinoline (Final Product)
Objective: To synthesize the final quinoline product via thermal cyclization of the intermediate.
Materials:
-
Crude Diethyl ((4-bromo-3-chloro-2-methylphenyl)amino)methylene)malonate (from Protocol 1)
-
Diphenyl ether (or Dowtherm A)
-
High-temperature reaction vessel (e.g., three-necked flask)
-
Heating mantle
-
Thermometer
-
Condenser
Procedure:
-
Place the crude intermediate into the high-temperature reaction vessel.
-
Add a high-boiling point solvent, such as diphenyl ether, in sufficient quantity to ensure good heat transfer and stirring.
-
Heat the mixture to a temperature of 240-260°C.
-
Maintain this temperature for 30-60 minutes. The cyclization reaction is typically rapid at this temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solvent upon cooling.
-
Collect the solid product by vacuum filtration and wash with a low-boiling point solvent (e.g., hexane or petroleum ether) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Logical Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of 7-Bromo-8-chloro-9-methyl-4-hydroxyquinoline.
Gould-Jacobs Reaction Pathway
References
Application of 4-Bromo-3-chloro-2-methylaniline as an Intermediate in the Synthesis of ATM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document details the application of the chemical intermediate, 4-Bromo-3-chloro-2-methylaniline, in the synthesis of potent therapeutic agents. Specifically, it is utilized as a key starting material in the preparation of imidazo[4,5-c]quinoline derivatives, a class of compounds that have demonstrated significant activity as ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, which are pivotal in cancer therapy.
Introduction
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline ring, provides distinct reactivity and steric properties that are advantageous for the construction of complex heterocyclic molecules. This intermediate is particularly valuable in the synthesis of pharmacologically active compounds, including a novel class of imidazo[4,5-c]quinoline-based ATM kinase inhibitors. These inhibitors are the focus of extensive research due to their potential in the treatment of various cancers by targeting the DNA damage response pathway.[1]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical data.
| Property | Value |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| Appearance | Off-white solid |
| CAS Number | 627531-47-9 |
Application in the Synthesis of an Imidazo[4,5-c]quinoline ATM Kinase Inhibitor
A patented synthetic route demonstrates the utility of this compound in the preparation of a specific imidazo[4,5-c]quinoline derivative. This class of molecules is under investigation for its potential as anticancer agents through the inhibition of ATM kinase.[1]
Synthetic Scheme
The overall synthetic workflow involves the reaction of this compound to form a key intermediate in the synthesis of the final imidazo[4,5-c]quinoline product.
References
"4-Bromo-3-chloro-2-methylaniline" in the preparation of agrochemical intermediates
Introduction
Halogenated anilines are a critical class of building blocks in the synthesis of a wide array of agrochemical products, including herbicides, fungicides, and insecticides. Their utility stems from the influence of halogen substituents on the physicochemical properties and biological activity of the final active ingredients. While the specific compound "4-Bromo-3-chloro-2-methylaniline" is a halogenated aniline, its direct and widespread application in the preparation of major agrochemical intermediates is not extensively documented in readily available scientific literature.
However, a structurally similar and industrially significant intermediate is 2-amino-5-chloro-3-methylbenzoic acid . This compound is a key precursor for the synthesis of anthranilic diamide insecticides, a class of pesticides that includes the highly effective and widely used product, chlorantraniliprole. This document will therefore focus on the application and synthesis of 2-amino-5-chloro-3-methylbenzoic acid as a representative example of the use of substituted anilines in the production of vital agrochemical intermediates. This information is highly relevant for researchers and professionals in the field of agrochemical development.
Application in the Synthesis of Chlorantraniliprole
2-amino-5-chloro-3-methylbenzoic acid is a crucial intermediate in the industrial synthesis of chlorantraniliprole. The overall synthesis strategy for chlorantraniliprole involves the amide coupling of two primary intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The latter is derived from 2-amino-5-chloro-3-methylbenzoic acid.
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid itself is a key step, typically starting from 2-amino-3-methylbenzoic acid and involving a chlorination reaction.
Experimental Protocols for the Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
Several methods for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid have been reported. A common approach involves the direct chlorination of 2-amino-3-methylbenzoic acid.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid using N-chlorosuccinimide as the chlorinating agent.[1]
-
Materials:
-
2-amino-3-methylbenzoic acid
-
N,N-dimethylformamide (DMF)
-
N-chlorosuccinimide (NCS)
-
Ice water
-
Dilute hydrochloric acid
-
Ethanol
-
-
Procedure:
-
In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid and 50 mL of N,N-dimethylformamide (DMF).
-
Add 30 mmol of N-chlorosuccinimide (NCS) to the mixture.
-
Stir the mixture under reflux conditions for 3 hours.
-
After the reaction is complete, pour the reaction solution into ice water.
-
Adjust the pH to 6 with dilute hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the solid with a small amount of ethanol to yield the final product, 2-amino-5-chloro-3-methylbenzoic acid, as a gray solid.[1]
-
Protocol 2: Chlorination using Cyanuric Chloride
This method utilizes cyanuric chloride as the chlorinating agent.
-
Materials:
-
2-amino-3-methylbenzoic acid (compound-I)
-
Reaction solvent (e.g., dichloroethane)
-
Cyanuric chloride (compound II)
-
Hot water
-
Methanol
-
-
Procedure:
-
Add 2-amino-3-methylbenzoic acid into a reaction solvent at a concentration of 5-10 times the solvent volume to the weight of the compound.
-
Maintain the reaction temperature between 20-40 °C.
-
Add cyanuric chloride in batches.
-
Monitor the reaction progress using liquid chromatography.
-
Once the reaction is complete, filter the mixture.
-
Wash the solid with hot water.
-
Recrystallize the product from methanol to obtain 2-amino-5-chloro-3-methylbenzoic acid.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid.
| Parameter | Protocol 1 (NCS) |
| Starting Material | 2-amino-3-methylbenzoic acid |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | N,N-dimethylformamide (DMF) |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Yield | 83%[1] |
| Product Purity | Not specified |
Synthesis Pathway and Workflow
The following diagrams illustrate the synthesis pathway of 2-amino-5-chloro-3-methylbenzoic acid and its subsequent application in the synthesis of a key precursor for diamide insecticides.
Caption: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid.
Caption: Role in diamide insecticide synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Bromo-3-chloro-2-methylaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that can be selectively functionalized. The protocols provided herein are based on established methodologies and specific examples where available, offering a guide for the synthesis of complex molecular architectures.
Overview of Reactivity
This compound possesses two distinct halogen atoms, bromine and chlorine, which exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C4 position. This selective reactivity is a key advantage in multi-step syntheses. The aniline moiety itself can also participate in certain reactions, such as N-arylation, or can be used to direct the regioselectivity of other transformations.
A variety of palladium-catalyzed cross-coupling reactions can be envisaged with this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction is expected to proceed selectively at the more reactive bromo position.
General Reaction Scheme:
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Coupling Partner | Aryl- or Vinyl-boronic acid/ester | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% |
| Ligand (if needed) | PPh₃, SPhos, XPhos | Varies with catalyst precursor |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene, DMF, 2-MeTHF | Anhydrous or aqueous mixtures |
| Temperature | 80-120 °C | Reaction dependent |
| Atmosphere | Inert (Nitrogen or Argon) |
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
General Reaction Scheme:
| Parameter | Condition | Notes |
| Substrate | This compound or its derivatives | A derivative, 5-Bromo-4-chloro-1H-indazole, has been successfully used. |
| Coupling Partner | Terminal alkyne | 1.2 - 2.0 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-5 mol% |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often used as the solvent or co-solvent |
| Solvent | THF, DMF, Acetonitrile | Anhydrous |
| Temperature | Room temperature to 80 °C | Reaction dependent |
| Atmosphere | Inert (Nitrogen or Argon) |
This protocol is adapted from the Sonogashira coupling of 5-Bromo-4-chloro-1H-indazole, a direct synthetic descendant of this compound.[1]
-
In a reaction vessel, dissolve the 5-Bromo-4-chloro-1H-indazole derivative (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) iodide (CuI, 0.02 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Reaction Scheme:
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Coupling Partner | Alkene (e.g., styrene, acrylates) | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | 1-5 mol% |
| Ligand | PPh₃, P(o-tol)₃ | 2-4 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.5 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Anhydrous |
| Temperature | 100-140 °C | Reaction dependent |
| Atmosphere | Inert (Nitrogen or Argon) |
-
Combine this compound (1.0 eq), the alkene (1.2 eq), the base (e.g., Et₃N, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) with a phosphine ligand (e.g., PPh₃, 0.04 eq) in a sealed tube or Schlenk flask.
-
Add the degassed solvent (e.g., DMF).
-
Seal the vessel and heat to the required temperature (e.g., 120 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. In the case of this compound, this could be used to introduce a new amino group at the C4 position.
General Reaction Scheme:
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Coupling Partner | Primary or secondary amine | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | BINAP, Xantphos, RuPhos | 1.1 - 1.5 equivalents relative to Pd |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous |
| Temperature | 80-110 °C | Reaction dependent |
| Atmosphere | Inert (Nitrogen or Argon) |
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., BINAP, 0.03 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Regioselective Reactions Involving 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for performing regioselective cross-coupling reactions on 4-bromo-3-chloro-2-methylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C-Br bond, while preserving the C-Cl bond for subsequent transformations. The protocols outlined below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Introduction to Regioselectivity
The regioselectivity in cross-coupling reactions involving polyhalogenated substrates is primarily governed by the differences in the carbon-halogen bond dissociation energies. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl > C-F.[1][2] For this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1][3] This inherent difference in reactivity allows for the selective functionalization at the C4 position (bromine) under carefully controlled conditions, leaving the chlorine atom at the C3 position untouched for potential downstream modifications.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents at the C4 position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are estimated based on similar transformations reported in the literature.[4][5][6]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-2-methyl-4-phenylaniline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-4-(4-methoxyphenyl)-2-methylaniline | 80-92 |
| 3 | 3-Pyridylboronic acid | 3-Chloro-2-methyl-4-(pyridin-3-yl)aniline | 75-88 |
| 4 | 2-Thienylboronic acid | 3-Chloro-2-methyl-4-(thiophen-2-yl)aniline | 78-90 |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Application Note 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the regioselective amination of this compound at the C4 position, allowing for the synthesis of a wide range of substituted N-aryl and N-alkyl anilines.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table presents the expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. Yields are estimated based on analogous reactions in the literature.[10][11]
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-(3-Chloro-2-methyl-4-aminophenyl)aniline | 80-90 |
| 2 | Morpholine | 4-(4-Amino-2-chloro-3-methylphenyl)morpholine | 85-95 |
| 3 | Benzylamine | N-Benzyl-4-amino-2-chloro-3-methylaniline | 75-88 |
| 4 | n-Hexylamine | N-(n-Hexyl)-4-amino-2-chloro-3-methylaniline | 82-92 |
Signaling Pathway Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-chloro-2-methylaniline with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This application is of paramount importance in drug discovery and development, where such scaffolds are prevalent in biologically active molecules.[4][5] These notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3-chloro-2-methylaniline with various boronic acids. This reaction facilitates the synthesis of novel substituted biaryl anilines, which are valuable intermediates for the development of new pharmaceutical agents and functional materials. While the protocols provided are based on established methodologies for similar substrates, optimization for specific boronic acids may be necessary.[6]
Reaction Principle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Experimental Protocols
The following are generalized procedures adapted from literature for similar substrates and should be optimized for specific boronic acids and reaction scales.
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-Dioxane/Water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted anilines with various boronic acids, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2-methylaniline derivative | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 90 | 44 |
| 2 | 4-Bromo-2-methylaniline derivative | 4-chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 90 | 51 |
| 3 | ortho-Bromoaniline | Phenylboronic ester | CataCXium A palladacycle (2) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 |
| 4 | ortho-Bromoaniline | 4-Acetylphenylboronic ester | CataCXium A palladacycle (2) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 80 |
Data extrapolated from reactions with similar substrates.[1][7][8]
Table 2: Substrate Scope with a 4-Bromo-2-methylaniline Derivative
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-chloro-2-methyl-4-phenylaniline derivative | Moderate |
| 2 | 4-Methoxyphenylboronic acid | 3-chloro-4-(4-methoxyphenyl)-2-methylaniline derivative | Moderate-Good |
| 3 | 3-Fluorophenylboronic acid | 3-chloro-4-(3-fluorophenyl)-2-methylaniline derivative | Moderate |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-chloro-2-methyl-4-(4-(trifluoromethyl)phenyl)aniline derivative | Moderate |
Yields are estimations based on typical Suzuki-Miyaura reactions with similar substrates.[7][9][10]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Amino Group in 4-Bromo-3-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the primary amino group of 4-bromo-3-chloro-2-methylaniline. This compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. The derivatization of the amino group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities. The protocols described herein cover common and useful transformations: acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer reactions.
Introduction
This compound is a substituted aniline with a unique substitution pattern that makes it a valuable starting material in organic synthesis. The reactivity of the amino group allows for a wide range of chemical modifications. These modifications can be used to alter the physicochemical properties of the molecule, such as its lipophilicity, electronic properties, and steric bulk, which in turn can influence its biological activity. This document outlines standardized, representative protocols for the derivatization of this specific aniline derivative.
Derivatization Reactions
The primary amino group of this compound can undergo various chemical transformations. The following sections detail the protocols for key derivatization reactions.
Acylation (N-Acetylation)
Acylation of the amino group is a common strategy to introduce an amide functionality. The resulting N-acetyl derivative, N-Acetyl-4-bromo-3-chloro-2-methylaniline (CAS 125328-80-5), can exhibit altered biological activity or serve as an intermediate for further transformations.[1][2][3] Acetylation is also frequently employed as a method to protect the amino group during subsequent reactions.[4]
Experimental Protocol: N-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram of aniline).
-
Base Addition: Add a base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent, for instance, acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.), to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Representative)
| Derivative | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| N-Acetyl-4-bromo-3-chloro-2-methylaniline | Acetic anhydride, Triethylamine | DCM | 3 | 92 | >98 |
| N-Benzoyl-4-bromo-3-chloro-2-methylaniline | Benzoyl chloride, Pyridine | THF | 4 | 88 | >97 |
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
Alkylation (N-Alkylation)
N-alkylation introduces an alkyl group to the amino function, leading to secondary or tertiary amines. These derivatives are crucial in medicinal chemistry for modulating pharmacological properties. Direct alkylation of anilines can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation.[5][6]
Experimental Protocol: N-Alkylation
-
Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the alkylating agent (e.g., an alkyl halide, 1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Methyl-4-bromo-3-chloro-2-methylaniline | Methyl iodide, K₂CO₃ | DMF | 60 | 6 | 75 | >95 |
| N-Ethyl-4-bromo-3-chloro-2-methylaniline | Ethyl bromide, K₂CO₃ | Acetonitrile | 80 | 8 | 70 | >95 |
Visualization: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Sulfonylation (N-Tosylation)
Sulfonylation of the amino group yields a sulfonamide, a common motif in many therapeutic agents. The reaction is typically performed with a sulfonyl chloride in the presence of a base.[7][8]
Experimental Protocol: N-Sulfonylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of DCM and triethylamine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Quantitative Data (Representative)
| Derivative | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| N-(4-bromo-3-chloro-2-methylphenyl) -4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | Pyridine | 12 | 85 | >98 |
| N-(4-bromo-3-chloro-2-methylphenyl) methanesulfonamide | Methanesulfonyl chloride | DCM/Triethylamine | 6 | 90 | >98 |
Visualization: N-Sulfonylation Workflow
Caption: General workflow for N-sulfonylation of this compound.
Diazotization and Sandmeyer Reaction
Diazotization of the primary amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to replace the amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups.[9][10][11][12]
Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination Example)
-
Diazotization:
-
Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr, 3 eq.).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in the corresponding acid (e.g., 48% HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Quantitative Data (Representative)
| Product | Reagents | Yield (%) | Purity (%) |
| 1,4-Dibromo-2-chloro-3-methylbenzene | NaNO₂, HBr, CuBr | 70 | >95 |
| 4-Bromo-2,3-dichlorotoluene | NaNO₂, HCl, CuCl | 75 | >95 |
| 5-Bromo-6-chloro-2-methylbenzonitrile | NaNO₂, HCl, CuCN | 65 | >95 |
Visualization: Diazotization and Sandmeyer Reaction Workflow
Caption: Workflow for diazotization and subsequent Sandmeyer bromination.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
This compound and its derivatives are potentially hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.
-
Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.
-
Reagents such as acyl chlorides, alkyl halides, sulfonyl chlorides, and strong acids are corrosive and/or toxic and should be handled with appropriate caution.
Conclusion
The derivatization of the amino group in this compound provides access to a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document serve as a guide for the synthesis of N-acylated, N-alkylated, N-sulfonylated, and Sandmeyer-transformed derivatives. These methods are robust and can be adapted for the synthesis of a diverse library of compounds for further investigation.
References
- 1. scbt.com [scbt.com]
- 2. n-acetyl-4-bromo-3-chloro-2-methylaniline,(CAS# 125328-80-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazotisation [organic-chemistry.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Bromo-3-chloro-2-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed strategy involves a two-step process starting from 3-chloro-2-methylaniline. The first step is the protection of the highly activating amino group via acetylation to form N-(3-chloro-2-methylphenyl)acetamide. This is followed by regioselective bromination of the acetanilide intermediate. The final step is the deprotection (hydrolysis) of the acetyl group to yield the target molecule, this compound.[1][2][3][4]
Q2: Why is the protection of the amino group necessary?
A2: The amino group in anilines is a strong activating group, which can lead to multiple bromination products and other side reactions.[2][5][6][7] Acetylation of the amino group to an acetamido group moderates its activating effect, allowing for more controlled and selective monobromination.[1][2][3][4]
Q3: What are the key factors influencing the regioselectivity of the bromination step?
A3: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. In N-(3-chloro-2-methylphenyl)acetamide, the acetamido group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The interplay of these electronic and steric effects directs the incoming bromine atom. Solvent polarity and the choice of brominating agent can also influence the regioselectivity.[8][9]
Q4: What are some common side products in this synthesis?
A4: Common side products can include isomers, such as 6-bromo-3-chloro-2-methylaniline, resulting from bromination at other activated positions on the ring. Over-bromination can lead to the formation of dibrominated products. Incomplete acetylation or hydrolysis can also result in impurities.
Q5: What purification techniques are most effective for the final product?
A5: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Column chromatography on silica gel can also be employed to separate the desired product from isomers and other impurities.[10][11]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(3-chloro-2-methylphenyl)acetamide (Step 1) | Incomplete reaction due to insufficient acetic anhydride or reaction time. | - Use a slight excess of acetic anhydride (1.1-1.2 equivalents).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure adequate stirring and reaction time. |
| Loss of product during workup. | - Ensure complete precipitation of the product by adding the reaction mixture to ice-cold water.- Wash the collected solid with cold water to minimize dissolution. | |
| Low Yield of Brominated Intermediate (Step 2) | Inefficient bromination. | - Choose an appropriate brominating agent (e.g., N-Bromosuccinimide, Bromine in acetic acid).- Control the reaction temperature; some brominations proceed better at lower temperatures to minimize side reactions. |
| Formation of multiple isomers. | - Optimize the solvent system. A less polar solvent may enhance regioselectivity.[3] - Carefully control the rate of addition of the brominating agent. | |
| Low Yield of this compound (Step 3) | Incomplete hydrolysis of the acetamido group. | - Ensure sufficient concentration of the acid or base used for hydrolysis.- Increase the reaction time or temperature, monitoring by TLC until the starting material is consumed. |
| Degradation of the product. | - Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures for extended periods). | |
| Product is Contaminated with Isomers | Non-optimal regioselectivity during bromination. | - Re-evaluate the bromination conditions (solvent, temperature, brominating agent).[8][9] - Employ careful purification by fractional recrystallization or column chromatography. |
| Final Product is Colored | Presence of oxidized impurities. | - Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal.- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
-
Dissolve the dried N-(3-chloro-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent, ensuring the temperature remains low.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to remove any excess bromine.
-
Precipitate the product by adding water and collect the solid by vacuum filtration.
-
Wash the solid with water and then dry.
Step 3: Synthesis of this compound (Hydrolysis)
-
In a round-bottom flask, suspend the crude N-(4-Bromo-3-chloro-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
Heat the mixture to reflux and stir until the solid dissolves and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If an acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) until a precipitate forms. If a basic hydrolysis was performed, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the crude product by filtration or after solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 9. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 10. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Crude "4-Bromo-3-chloro-2-methylaniline" by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Bromo-3-chloro-2-methylaniline via recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for designing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 627531-47-9 | [1] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in hot ethanol (inferred); sparingly soluble in cold ethanol/water mixtures (inferred). | [2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. An ethanol/water mixed solvent system is often effective for substituted anilines and serves as a good starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on data from similar compounds, an ethanol/water mixture is a promising solvent system. The objective is to identify a solvent or solvent mixture where this compound is soluble when hot but sparingly soluble at lower temperatures.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
-
Decolorization (Optional):
-
If the solution has a strong color, remove it from the heat and add a small amount of activated carbon.
-
Gently reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.[3] Here are several strategies to address this:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent (ethanol in this case) to decrease the saturation level.[4]
-
Slow Down Cooling: Ensure the solution cools down slowly. Rapid cooling encourages the formation of oils over crystals.[3][4]
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[3][5]
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[4][5]
Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my options?
A2: This indicates that the solution is not supersaturated.
-
Evaporate Some Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass stirring rod or adding a seed crystal.[4][5]
Q3: The purity of my recrystallized product is still low. How can I improve it?
A3:
-
Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly and undisturbed.
-
Wash the Crystals Properly: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface.
-
Repeat the Recrystallization: A second recrystallization can significantly improve purity, although some product loss is expected.
Q4: My final yield is very low. What could be the reason?
A4: A low yield can result from several factors:
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved, even at low temperatures.[5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some product may crystallize out with the impurities.
-
Washing with Warm Solvent: Washing the crystals with a solvent that is not ice-cold can redissolve some of the product.[5]
Q5: Is it better to use a single solvent or a mixed solvent system for recrystallization?
A5: The choice depends on the solubility profile of this compound. While a single solvent is simpler, a mixed solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be very effective if a suitable single solvent cannot be found.[6]
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in recrystallization.
References
- 1. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-3-chloro-2-methylaniline by Column Chromatography
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Bromo-3-chloro-2-methylaniline using column chromatography. This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc)
-
Additive: Triethylamine (TEA)
-
Crude Sample: this compound dissolved in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Apparatus: Chromatography column, fraction collector (or test tubes), thin-layer chromatography (TLC) plates, UV lamp.
2. Mobile Phase Optimization (TLC Analysis):
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally provides good separation on a column.[1]
-
Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing by neutralizing the acidic silica surface.[1][2]
-
Spot the crude sample on TLC plates and develop them in the prepared chambers.
-
Visualize the spots under a UV lamp and identify the solvent system that provides the best separation between the desired product and impurities.
3. Column Packing:
-
Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon sample loading.[1]
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like DCM. Carefully apply the solution to the top of the silica bed.[1]
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][3]
5. Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase. A gradient elution, starting with a lower polarity (higher hexane percentage) and gradually increasing the polarity (higher ethyl acetate percentage), can be employed for better separation of complex mixtures.
-
Collect fractions in an orderly manner and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Adsorbent for separation |
| Mobile Phase | Hexane:Ethyl Acetate | Eluent system to move compounds |
| Mobile Phase Additive | 0.5 - 2% Triethylamine (TEA) | Reduces peak tailing of basic amines[1] |
| Optimal TLC Rf | 0.2 - 0.3 | Ensures good separation on the column[1] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloading. | - Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound.[1]- Use a larger column or reduce the amount of sample loaded.[1] |
| Peak Tailing/Streaking | Strong interaction between the basic aniline and acidic silica gel.[1] | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[1][2] |
| Compound Degradation on Column | The compound may be unstable on silica gel.[3] | - Consider using a less acidic stationary phase like alumina or a functionalized silica gel.[4]- Perform a quick filtration through a small plug of silica to check for stability before attempting a full column. |
| Low or No Recovery | - Compound is too polar and is irreversibly adsorbed.- Compound is not sufficiently soluble in the mobile phase. | - Increase the polarity of the mobile phase.- If the compound is still retained, consider reverse-phase chromatography.- Ensure the chosen mobile phase can adequately dissolve the sample.[3] |
| Co-elution of Impurities | Isomeric impurities with similar polarity are present. | - Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity.[1]- Employ a very shallow gradient elution to improve separation.[1] |
| Product is a Dark Oil or Solid | Presence of oxidized impurities or colored byproducts.[5] | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my purified aniline derivative colored, and how can I remove the color?
A1: Dark discoloration in aniline samples is often due to oxidation of the amine group.[5] To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[5] If the purified product is colored, you can try recrystallization with the addition of a small amount of activated charcoal to adsorb the colored impurities.[5]
Q2: Can I use a different solvent system for the chromatography?
A2: Yes, other solvent systems such as dichloromethane/methanol can be effective, especially for more polar compounds.[4] However, it is always recommended to perform TLC analysis first to determine the optimal solvent system and ratios for your specific separation.
Q3: What should I do if my compound is not soluble in the mobile phase for loading?
A3: If your compound is not soluble in the mobile phase, you can use the "dry loading" technique.[1][3] This involves dissolving your crude mixture in a solvent in which it is soluble, adding silica gel to this solution, and then evaporating the solvent to get a dry powder. This powder can then be carefully added to the top of your packed column.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the purified this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The purity can also be assessed by analytical HPLC.
Logical Relationship Diagram
Caption: Troubleshooting logic for common column chromatography issues.
References
Identifying impurities in "4-Bromo-3-chloro-2-methylaniline" by NMR spectroscopy
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using NMR spectroscopy to identify impurities in 4-Bromo-3-chloro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While a definitive spectrum requires experimental data for the specific compound, the expected chemical shifts can be estimated based on the substituent effects of the bromo, chloro, methyl, and amino groups on the aniline ring. The data is typically recorded in a deuterated solvent like CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation: Predicted NMR Chemical Shifts
| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (C5-H) | ~ 7.1 - 7.3 | Doublet | 1H |
| Aromatic-H (C6-H) | ~ 6.6 - 6.8 | Doublet | 1H |
| NH₂ | ~ 3.5 - 4.5 (broad) | Singlet | 2H |
| CH₃ | ~ 2.1 - 2.3 | Singlet | 3H |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) |
| C-NH₂ (C1) | ~ 143 - 146 |
| C-CH₃ (C2) | ~ 120 - 123 |
| C-Cl (C3) | ~ 128 - 131 |
| C-Br (C4) | ~ 110 - 113 |
| C5 | ~ 130 - 133 |
| C6 | ~ 115 - 118 |
| CH₃ | ~ 17 - 20 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Q2: What are the most common impurities I might encounter?
A2: Impurities often arise from the synthetic route. For halogenated anilines, these can include:
-
Starting materials: Unreacted 3-chloro-2-methylaniline or other precursors.
-
Regioisomers: Isomers formed during bromination, such as 6-Bromo-3-chloro-2-methylaniline or 4,6-Dibromo-3-chloro-2-methylaniline.
-
Related compounds: Isomers from the starting materials, like 4-bromo-2-methylaniline or 4-bromo-3-methylaniline.[1][2]
-
Residual solvents: Solvents used during the reaction or purification, such as ethyl acetate, dichloromethane, or hexane.[3][4]
Data Presentation: Common Impurities and Their ¹H NMR Signals
| Impurity | Characteristic ¹H NMR Signals (in CDCl₃, ppm) |
| 3-chloro-2-methylaniline (Starting Material) | Aromatic protons in the range of 6.5-7.2 ppm; CH₃ at ~2.2 ppm. |
| 4-bromo-2-methylaniline | Aromatic protons at ~7.16, 7.08, and 6.52 ppm; CH₃ at ~2.12 ppm.[2] |
| 4-bromo-3-methylaniline | Aromatic protons in the range of 6.5-7.0 ppm; CH₃ at ~2.3 ppm. |
| Ethyl Acetate | Quartet at ~4.1 ppm, singlet at ~2.05 ppm, triplet at ~1.25 ppm.[5] |
| Dichloromethane | Singlet at ~5.32 ppm.[6] |
| Acetone | Singlet at ~2.17 ppm.[7] |
Q3: How can I confirm the presence of the -NH₂ group?
A3: The amine (-NH₂) protons typically appear as a broad singlet in the ¹H NMR spectrum.[8] To confirm its presence, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium from the D₂O, causing the peak to disappear or significantly decrease in intensity.[8][9]
Q4: Can I use NMR to determine the purity of my sample?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance.[10] It involves adding a known amount of an internal standard to a precisely weighed sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the purity can be accurately calculated.[11] This method is advantageous as it is non-destructive and orthogonal to chromatographic techniques like HPLC.[11]
Troubleshooting Guide
Q1: Why are the peaks in my NMR spectrum broad?
A1: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.[7]
-
Particulate Matter: The sample is not fully dissolved or contains solid impurities. Filter your sample through a small plug of glass wool in a pipette before transferring it to the NMR tube.[12][13]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[14] Try diluting your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[15] Ensure your glassware is clean.
-
Chemical Exchange: The -NH₂ protons naturally appear broad due to chemical exchange.[9]
Q2: I see unexpected peaks that don't match my product or common solvents. What should I do?
A2: Unidentified peaks could be:
-
Synthesis Byproducts or Isomers: Refer to the synthesis pathway to predict potential side-products. 2D NMR techniques like COSY and HSQC can help in identifying the structure of these unknown impurities.
-
Grease or Phthalates: Contamination from glassware grease or plasticizers is common. Ensure clean glassware and avoid contact with plastics where possible.
-
Water: A broad peak, typically between 1.5-4.8 ppm depending on the solvent, is often due to water.[6][16] NMR solvents can absorb atmospheric moisture.[7]
Q3: The integration of my aromatic signals is not correct. Why might this be?
A3: Incorrect integration can result from:
-
Overlapping Peaks: If an impurity or solvent peak overlaps with your signals of interest, the integration will be inaccurate.[11] Try using a different deuterated solvent to shift the peak positions.[7]
-
Poor Phasing and Baseline Correction: After Fourier transformation, ensure the spectrum is properly phased and the baseline is flat.
-
Insufficient Relaxation Delay (d1): For quantitative analysis, ensure the relaxation delay between scans is long enough (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax.
Q4: How do I handle a sample that is not soluble in common NMR solvents like CDCl₃?
A4: If your compound has poor solubility in chloroform-d, you can try other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄.[7] Be aware that the chemical shifts of your compound and any impurities will change with the solvent.[6]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13][17]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[15]
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filter and Transfer: Draw the solution into a clean Pasteur pipette containing a small plug of glass wool or a Kimwipe at the bottom.[12] Filter the solution directly into a clean 5 mm NMR tube.[12][13]
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Acquire Spectrum: Insert the tube into the NMR spectrometer and follow the standard procedure for acquiring the spectrum.
Protocol 2: D₂O Exchange for -NH₂ Confirmation
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The disappearance or significant reduction of the broad peak corresponding to the amine protons confirms their assignment.[8]
Visualizations
Caption: A logical workflow for the identification of impurities by NMR spectroscopy.
Caption: Structural relationships between the main compound and potential impurities.
References
- 1. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: NMR Spectroscopy Of Amines [jove.com]
- 10. veeprho.com [veeprho.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.bu.edu [sites.bu.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. chem.washington.edu [chem.washington.edu]
- 17. benchchem.com [benchchem.com]
Common side products in the synthesis of "4-Bromo-3-chloro-2-methylaniline"
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-Bromo-3-chloro-2-methylaniline. The information focuses on identifying and mitigating the formation of common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most typical laboratory synthesis involves the direct bromination of 3-chloro-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a solvent like acetic acid or a chlorinated solvent. The starting material, 3-chloro-2-methylaniline, is synthesized by the reduction of 2-chloro-6-nitrotoluene.
Q2: What are the predicted common side products in the synthesis of this compound?
A2: Based on the directing effects of the substituents on the aniline ring, the following side products are commonly encountered:
-
Isomeric Monobromination Products: Bromination at positions other than the desired C4 position can occur. The primary isomers would be 6-Bromo-3-chloro-2-methylaniline and potentially smaller amounts of 5-Bromo-3-chloro-2-methylaniline. The formation of these isomers is dictated by the electronic and steric effects of the amino, chloro, and methyl groups.[1][2][3]
-
Dibromination Products: Over-bromination can lead to the formation of dibrominated species, such as 4,6-Dibromo-3-chloro-2-methylaniline. The strong activating effect of the amino group makes the ring susceptible to multiple substitutions.[2][3]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 3-chloro-2-methylaniline, in the final product mixture.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air or harsh reaction conditions for extended periods.
Q3: How can I minimize the formation of isomeric and di-substituted side products?
A3: To enhance the regioselectivity and minimize over-bromination, consider the following strategies:
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control over the reaction compared to elemental bromine.
-
Reaction Temperature: Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess of the starting material relative to the brominating agent can help to reduce the formation of di-substituted products.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination.[4] Experimenting with different solvents may be necessary to optimize the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the formation of the desired product. - Ensure efficient extraction and careful purification to minimize product loss. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of isomeric and/or di-substituted byproducts. - Presence of unreacted starting material. | - Use column chromatography with a suitable solvent system to separate the desired product from the impurities. - Recrystallization can also be an effective method for purification if a suitable solvent is found. |
| Product is Colored (e.g., brown or dark) | - Oxidation of the aniline. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Minimize the exposure of the product to air and light during and after the synthesis. |
| Difficulty in Separating Isomeric Products | - Similar polarities of the desired product and isomeric byproducts. | - Optimize the mobile phase for column chromatography; a less polar solvent system may improve separation. - Consider derivatization of the amine to alter the polarity and facilitate separation, followed by deprotection. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3-chloro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-2-methylaniline (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common side products.
References
Technical Support Center: 4-Bromo-3-chloro-2-methylaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-Bromo-3-chloro-2-methylaniline, particularly when the reaction does not proceed to completion.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is not going to completion. What are the common causes?
A1: Incomplete reactions in the synthesis of halogenated anilines like this compound can stem from several factors. The most common issues include:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or atmospheric conditions (e.g., presence of oxygen or moisture) can hinder the reaction.
-
Reagent Quality: The purity of starting materials, including the aniline precursor, brominating agent, and chlorinating agent, is crucial. Impurities can interfere with the reaction.
-
Catalyst Deactivation (if applicable): In catalytic reactions, the catalyst may be poisoned by impurities or degrade over the course of the reaction.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction kinetics can be significantly slowed.
-
Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the target molecule.
Q2: How can I monitor the progress of my reaction to determine if it has gone to completion?
A2: Regular monitoring of the reaction progress is essential. The two most common techniques for this are:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing for the identification and quantification of starting materials, intermediates, and the final product.[1]
Q3: What are the expected physical and chemical properties of this compound?
A3: Knowing the properties of the target compound is vital for its identification and purification.
| Property | Value |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol [2] |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | 55 °C[3] |
| CAS Number | 627531-47-9[2] |
Q4: Are there any known safety hazards associated with this compound?
A4: Yes, this compound is classified as harmful and an irritant. According to GHS classifications, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving issues with incomplete reactions in the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols:
-
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also, spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
-
-
Protocol 2: Recrystallization for Purification of Starting Materials
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram, in addition to the starting material and desired product, suggests the occurrence of side reactions.
Logical Relationship Diagram:
Caption: Factors and solutions for side product formation.
Potential Side Reactions and Solutions:
| Side Reaction | Potential Cause | Suggested Solution |
| Di- or Tri-halogenated Products | Reaction temperature is too high; excess halogenating agent. | Lower the reaction temperature and add the halogenating agent dropwise. Use a precise stoichiometry of reactants. |
| Formation of Positional Isomers | The directing effects of the methyl and amino groups can lead to substitution at other positions on the aromatic ring. | Employing a protecting group for the amine, such as an acetyl group, can increase the steric hindrance and direct the halogenation to the desired positions. The protecting group can be removed in a subsequent step.[4] |
| Oxidation of the Aniline | Presence of strong oxidizing agents or atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of all reagents to exclude oxidizing impurities. |
Experimental Protocol:
-
Protocol 3: Acetyl Protection of the Amino Group
-
Reaction Setup: In a round-bottom flask, dissolve the starting aniline in a suitable solvent like acetic acid.
-
Acylation: Add acetic anhydride to the solution and stir at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Workup: Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Isolation: Collect the solid by filtration, wash with water, and dry. The protected aniline can then be used in the halogenation step.
-
Deprotection: After halogenation, the acetyl group can be removed by acid or base hydrolysis to yield the final product.[5]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 627531-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Troubleshooting low yield in cross-coupling reactions with "4-Bromo-3-chloro-2-methylaniline"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in cross-coupling reactions involving 4-Bromo-3-chloro-2-methylaniline.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Issue: You are experiencing low yield in a Suzuki-Miyaura coupling reaction with this compound.
Troubleshooting Workflow
Here is a systematic approach to diagnosing and resolving the issue:
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My reaction is not working. What is the most common reason for failure with this compound?
A: The most common issues are related to the challenging nature of the substrate and suboptimal reaction conditions. This compound is sterically hindered due to the ortho-methyl group and has two potential reactive sites (C-Br and C-Cl). Key factors to check are:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Test it on a simpler, known reaction.[1]
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or purified reagents and ensure solvents are anhydrous and properly degassed.[1]
-
Suboptimal Ligand Choice: The steric hindrance and electronic properties of this substrate require a bulky, electron-rich phosphine ligand to facilitate oxidative addition and reductive elimination.[2]
Q2: I am observing selective reaction at the C-Br bond, but the yield is still low. How can I improve it?
A: Excellent! Selective activation of the C-Br bond is expected as it is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling.[3] To improve the yield, you should focus on optimizing the reaction parameters. A systematic screening of catalysts, ligands, bases, and solvents is recommended.
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?
A: For a sterically hindered and electronically rich substrate like this compound, a good starting point would be to use a catalyst system known for its high activity.[4] Consider using a pre-formed palladacycle or a combination of a palladium source with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[1] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition for challenging substrates.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases that are effective in many Suzuki couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Common solvent systems that work well for a variety of substrates.[6] |
| Temperature | 80-110 °C | A typical temperature range for Suzuki-Miyaura reactions.[6] |
Q4: I am seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] To minimize this side reaction:
-
Thoroughly Degas: Ensure your solvents and reaction vessel are rigorously degassed with an inert gas (argon or nitrogen).[1]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[1]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help.[6]
Q5: My starting material is being consumed, but I'm not getting the desired product. What could be the issue?
A: If your starting material is consumed without forming the product, common side reactions to consider are protodeboronation of the boronic acid or dehalogenation of your aryl halide.[2][6]
-
Protodeboronation: The boronic acid reacts with trace amounts of water or other protic sources to revert to the corresponding arene. Using anhydrous conditions and a stable boronic ester (e.g., pinacol ester) can help.[1]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can sometimes be caused by certain bases or impurities. Screening different bases may resolve this issue.[6]
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Issue: You are experiencing low yield in a Buchwald-Hartwig amination reaction with this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What are the critical factors for a successful Buchwald-Hartwig amination with this compound?
A: The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[7]
-
Ligand Selection: Due to the steric hindrance from the ortho-methyl group, bulky and electron-rich biarylphosphine ligands are crucial for promoting the reaction.[7][8]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
Inert Atmosphere: The catalytic system is sensitive to air and moisture. Reactions must be performed under an inert atmosphere (argon or nitrogen) with anhydrous, degassed solvents.[9]
Q2: Which catalyst and ligand combination is best for this substrate?
A: For sterically hindered aryl halides, catalyst systems based on ligands like BrettPhos or RuPhos often provide excellent results.[5] These ligands are designed to accelerate the rate-limiting reductive elimination step.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources.[8] |
| Ligand | BrettPhos or RuPhos | Highly active for coupling sterically hindered and electron-rich substrates.[5] |
| Base | NaOtBu or LHMDS | Strong bases that are effective in deprotonating a wide range of amines.[9] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are commonly used and effective for this reaction.[9] |
| Temperature | 80-110 °C | A typical temperature range for these reactions.[9] |
Q3: The reaction is sluggish and gives incomplete conversion. What should I try?
A: Incomplete conversion can be due to several factors:
-
Insufficiently Active Catalyst: Try a more active ligand or a pre-formed palladacycle.[10]
-
Incorrect Base: The choice of base can be critical. If one strong base doesn't work well, try another (e.g., switch from NaOtBu to LHMDS).
-
Catalyst Inhibition: The aniline product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand might be necessary.
Q4: How do I ensure my reaction is truly inert?
A: Maintaining an inert atmosphere is crucial for the stability of the palladium catalyst.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas.
-
Reagents: Use anhydrous solvents and ensure solid reagents are dry.
-
Degassing: Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Technique: Use Schlenk line techniques or a glovebox for setting up the reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be optimized for the specific amine coupling partner.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, BrettPhos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add this compound and the amine.
-
Seal the flask and remove it from the glovebox (if used).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stability and degradation of "4-Bromo-3-chloro-2-methylaniline" under reaction conditions
This technical support center provides guidance on the stability and potential degradation of 4-Bromo-3-chloro-2-methylaniline under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and appearance of this compound?
Pure this compound is expected to be a solid with a melting point of 55°C.[1] Like many aniline derivatives, it may be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure the purity and stability of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. Storage in a cool, dry, and well-ventilated area is crucial. For long-term storage, refrigeration is advisable.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and potential degradation of the compound.
Q4: My this compound has developed a yellow or brownish color. Is it still usable?
The discoloration of anilines is often due to oxidation, which leads to the formation of impurities. While a slight change in color may not significantly affect the outcome of some reactions, it is recommended to assess the purity of the discolored reagent using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use, especially for applications requiring high purity. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[2]
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | 1. Degraded Reagent: The starting material may have degraded due to improper storage (exposure to air, light, or moisture). 2. Incompatible Reaction Conditions: The chosen solvent, temperature, or base may not be optimal. 3. Catalyst Inactivity: In cross-coupling reactions, the catalyst may be poisoned or inactive. | 1. Check Reagent Purity: Assess the purity of the starting material using TLC, HPLC, or NMR. Purify if necessary. 2. Optimize Conditions: Screen different solvents, temperatures, and bases to find the optimal reaction conditions. 3. Use Fresh Catalyst: Ensure the catalyst is active and handled under appropriate inert conditions. |
| Discoloration of Reaction Mixture | 1. Oxidation: The aniline starting material or product may be oxidizing during the reaction. 2. Reaction with Solvent: The solvent may be reacting with the starting material or product. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Choose a Stable Solvent: Select a solvent that is known to be stable under the reaction conditions. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The reaction conditions may be promoting side reactions such as dimerization or polymerization of the aniline. 2. Degradation of Product: The desired product may be degrading under the reaction or workup conditions. | 1. Modify Reaction Conditions: Adjust the temperature, reaction time, or concentration of reagents to minimize side reactions. 2. Gentle Workup: Use mild workup conditions. For example, use a weaker base or perform extractions at a lower temperature. |
| Product Instability on Silica Gel | The product may be degrading on the acidic silica gel during column chromatography. | Use Deactivated Silica or Alumina: Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina for chromatography.[2] |
Stability and Degradation Profile
While specific experimental data on the degradation of this compound is limited, the following table summarizes potential degradation pathways based on the general reactivity of substituted anilines.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Protonation of the amino group followed by potential dehalogenation at elevated temperatures. | Halogenated phenols, anilinium salts. |
| Basic Hydrolysis | Generally stable, but deprotonation of the amino group can increase susceptibility to oxidation. | Oxidized dimeric or polymeric species. |
| Oxidation | Oxidation of the amino group. | Nitroso, nitro compounds, and colored polymeric materials. |
| Thermal Stress | Decomposition at elevated temperatures. | Cleavage of C-Br, C-Cl, and C-N bonds, leading to a complex mixture of smaller molecules. |
| Photochemical Degradation | Excitation by UV or visible light can lead to radical formation and subsequent reactions. | Debrominated, dechlorinated, or deaminated products. Dimerization or polymerization. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 105°C for 24 hours.
-
Also, heat a solution of the compound in an appropriate solvent at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A potential oxidative degradation pathway.
References
Removing residual starting material from "4-Bromo-3-chloro-2-methylaniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting material from "4-Bromo-3-chloro-2-methylaniline".
Frequently Asked Questions (FAQs)
Q1: What is the most likely residual starting material in my crude "this compound" sample?
Based on common synthetic routes, the most probable starting material is 3-chloro-2-methylaniline . The final product is typically synthesized via electrophilic bromination of this precursor. Therefore, any unreacted 3-chloro-2-methylaniline will be the primary starting material impurity.
Q2: What are other potential impurities I should be aware of?
Besides the unreacted starting material, other possible impurities could include:
-
Isomeric products: Bromination could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo-3-chloro-2-methylaniline.
-
N-acylated precursor: If the synthesis involves protecting the amine group with an acetyl group, residual N-(4-bromo-3-chloro-2-methylphenyl)acetamide could be present if the deprotection step is incomplete.
-
Reagents from workup: Salts and other reagents used during the reaction workup might also be present.
Q3: What are the recommended general purification techniques for removing residual starting material?
The two primary recommended purification techniques for "this compound" are:
-
Recrystallization: This is often a good first choice for removing small amounts of impurities from a solid product.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities and is ideal when recrystallization is ineffective or when multiple impurities are present.
Troubleshooting Guides
Issue 1: Recrystallization is not yielding a pure product.
Possible Cause 1: Incorrect solvent system. The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature.
Solution:
-
Single Solvent Recrystallization: Test the solubility of your crude product in various solvents. Good candidates for anilines include ethanol, methanol, and isopropanol.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Common combinations include a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a "poor" solvent in which it is not (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Table 1: Common Recrystallization Solvents for Aromatic Amines
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many anilines.[1] |
| Methanol | Polar | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar | 82 | Another common alcohol for recrystallization. |
| Ethyl Acetate / Hexanes | Medium / Non-polar | 77 / 69 | A versatile two-solvent system for compounds of intermediate polarity. |
| Acetone / Water | Polar / Polar | 56 / 100 | Useful for more polar compounds. |
Possible Cause 2: Impurities have similar solubility to the product.
Solution: If the starting material and product have very similar solubility profiles, recrystallization may not be effective. In this case, column chromatography is the recommended alternative.
Issue 2: Poor separation or product tailing during column chromatography.
Possible Cause: Strong interaction between the basic aniline and the acidic silica gel. Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing and poor separation.
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) , to the mobile phase. A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (Eluent):
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Crucially, add 1% triethylamine (TEA) to your chosen mobile phase to prevent tailing.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Table 2: Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity. - Column overloading. | - Optimize mobile phase using TLC (aim for Rf of 0.2-0.3 for the product). - Use a larger column or load less sample. |
| Product Tailing/Streaking | - Strong interaction between the basic aniline and acidic silica gel. | - Add 0.5-2% triethylamine (TEA) to the mobile phase. |
| Product Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Cracked or Channeled Column | - Improper packing of the silica gel. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Visualization of Experimental Workflows
Caption: A logical workflow for the purification of this compound.
References
Interpreting the mass spectrum of "4-Bromo-3-chloro-2-methylaniline" and its byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrum of 4-bromo-3-chloro-2-methylaniline and its potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak cluster for this compound?
A1: Due to the presence of bromine and chlorine isotopes, you should not expect a single molecular ion peak. Instead, you will observe a characteristic cluster of peaks. The most abundant isotopes are ³⁵Cl and ⁷⁹Br. The monoisotopic mass of this compound (C₇H₇³⁵Cl⁷⁹BrN) is approximately 218.945 Da.[1] The cluster will include peaks at M+, M+2, and M+4, reflecting the different combinations of the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).
Q2: How do the isotopes of bromine and chlorine influence the mass spectrum?
A2: Both chlorine and bromine have two major stable isotopes which create a distinctive pattern in the mass spectrum.
-
Chlorine: Has two isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1 (M+ to M+2).[2][3]
-
Bromine: Has two isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This produces two peaks separated by 2 m/z units with a relative intensity ratio of nearly 1:1 (M+ to M+2).[2][3]
For a molecule containing one chlorine and one bromine atom, you will see a combined pattern for the molecular ion cluster (M+, M+2, M+4) with a characteristic intensity ratio.
Q3: What are the primary fragmentation patterns for this compound?
A3: Aromatic and halogenated compounds exhibit several common fragmentation patterns. For this compound, the principal fragmentation mode is often the loss of a halogen atom (Br or Cl) to form a stable carbocation.[4][5] Other likely fragmentations include:
-
Loss of a methyl radical (-CH₃).
-
Loss of HCl or HBr.
-
Cleavage adjacent to the amine group (alpha-cleavage).[5]
Q4: What potential byproducts might I see in my sample, and how would they appear in the mass spectrum?
A4: Byproducts depend on the synthetic route. A common synthesis involves the sequential halogenation of an aniline derivative.[6] Potential byproducts could include:
-
Starting materials: e.g., 2-methylaniline, 3-chloro-2-methylaniline, or 4-bromo-2-methylaniline.
-
Isomers: Positional isomers of the final product.
-
Incompletely reacted intermediates: Such as mono-halogenated versions of the starting material.
-
Over-halogenated products: Molecules with additional bromine or chlorine atoms.
Each of these would have a distinct molecular weight and isotopic pattern that can be used for identification.
Q5: Why is my signal intensity poor or the molecular ion peak absent?
A5: Poor signal intensity is a common issue in mass spectrometry.[7] Several factors can contribute to this:
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[7][8]
-
Ionization Inefficiency: Electrospray ionization (ESI) is highly dependent on the analyte's ability to be protonated or deprotonated.[9] The choice of solvent and pH can be critical.
-
Instrument Calibration: The mass spectrometer may need to be tuned or calibrated to ensure it is operating at optimal performance.[7]
-
Analyte Instability: The molecule may be fragmenting in the ion source before it can be detected as a molecular ion.
Data Presentation
Table 1: Isotopic Information for Chlorine and Bromine
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Chlorine | ³⁵Cl | 75.77 | 34.96885 |
| ³⁷Cl | 24.23 | 36.96590 | |
| Bromine | ⁷⁹Br | 50.69 | 78.91834 |
| ⁸¹Br | 49.31 | 80.91629 |
Table 2: Predicted m/z for the Molecular Ion Cluster of C₇H₇BrClN
| Ion Composition | Adduct | Predicted m/z |
| C₇H₇³⁵Cl⁷⁹BrN | [M+H]⁺ | 219.9523 |
| C₇H₇³⁷Cl⁷⁹BrN or C₇H₇³⁵Cl⁸¹BrN | [M+2+H]⁺ | 221.9494 |
| C₇H₇³⁷Cl⁸¹BrN | [M+4+H]⁺ | 223.9464 |
| C₇H₇³⁵Cl⁷⁹BrN | [M+Na]⁺ | 241.9343 |
| C₇H₇³⁷Cl⁷⁹BrN or C₇H₇³⁵Cl⁸¹BrN | [M+2+Na]⁺ | 243.9313 |
| C₇H₇³⁷Cl⁸¹BrN | [M+4+Na]⁺ | 245.9284 |
| Data derived from PubChem.[10] |
Table 3: Potential Byproducts and Their Monoisotopic Masses
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
| 2-Methylaniline | C₇H₉N | 107.0735 |
| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.0345 |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 185.9840 |
| 2,4-Dibromo-3-chloro-6-methylaniline | C₇H₆Br₂ClN | 296.8555 |
Experimental Protocols
Protocol: Sample Preparation for LC-MS Analysis
This protocol is a general guideline for preparing small organic molecules like this compound for Electrospray Ionization (ESI) Mass Spectrometry.
-
Initial Dissolution: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, dichloromethane) to a stock concentration of approximately 1 mg/mL.[8][11] Avoid using non-volatile solvents like DMSO if possible; if necessary, ensure the final dilution is at least 20-fold.[11]
-
Working Solution: Take an aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of a solvent mixture compatible with your LC mobile phase (e.g., methanol/water or acetonitrile/water).[11] Aim for a final concentration in the range of 1-10 µg/mL.[11]
-
Acidification (Optional): For positive mode ESI, adding a small amount of formic acid (0.1% final concentration) can improve protonation and enhance the signal for amines. Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[11]
-
Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter to prevent clogging the LC system and mass spectrometer.[11]
-
Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and septum.[8][11]
-
Blanks: Prepare blank samples containing only the final solvent mixture. It is good practice to run a blank before and after your sample to check for carryover.[8]
Mandatory Visualization
Caption: Predicted fragmentation of this compound.
Troubleshooting Guides
Caption: Troubleshooting workflow for common mass spectrometry issues.
References
- 1. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
Comparing reactivity of "4-Bromo-3-chloro-2-methylaniline" with other halogenated anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, halogenated anilines serve as versatile building blocks, particularly in the construction of complex molecules central to pharmaceutical and materials science. The strategic placement of halogen atoms on the aniline scaffold provides synthetic handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an objective comparison of the reactivity of 4-Bromo-3-chloro-2-methylaniline with other halogenated anilines, supported by established principles and representative experimental data.
The reactivity of a halogenated aniline is predominantly dictated by the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1] Weaker C-X bonds undergo this step more readily, leading to higher reaction rates. The general reactivity trend for halogens in these reactions is: Iodine > Bromine > Chlorine >> Fluorine.[1]
For a dihalogenated compound like this compound, this reactivity difference allows for selective functionalization. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom significantly more reactive in typical cross-coupling reactions.[2] This guide will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Data Presentation: Reactivity in Cross-Coupling Reactions
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing the reactivity of the C-Br bond in this compound with other bromo- and chloroanilines. While specific comparative data for this compound is not extensively published, the data presented for analogous compounds illustrates the general reactivity principles.[2]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Anilines with Phenylboronic Acid
| Aryl Halide | Halogen Reactivity | Typical Yield (%) | Reference Conditions |
| This compound | C-Br | 85-95 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C |
| 4-Bromoaniline | C-Br | 90-98 | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C[3] |
| 3-Chloroaniline | C-Cl | 40-60 | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄, Toluene, 100 °C[4] |
| This compound | C-Cl | <10 * | Under conditions optimized for C-Br coupling. More forcing conditions required for C-Cl activation. |
*Yields for C-Cl coupling are significantly lower under standard conditions for C-Br activation and often require specialized catalysts and higher temperatures.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Halogenated Anilines with Morpholine
| Aryl Halide | Halogen Reactivity | Typical Yield (%) | Reference Conditions |
| This compound | C-Br | 80-90 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C |
| 4-Bromoaniline | C-Br | 85-95 | Pd(OAc)₂, (o-Tol)₃P, NaOtBu, Toluene, 100 °C[5] |
| 3-Chloroaniline | C-Cl | 50-70 | Pd₂(dba)₃, XPhos, K₂CO₃, t-BuOH, 110 °C |
| This compound | C-Cl | <5 * | Under conditions optimized for C-Br coupling. More forcing conditions required for C-Cl activation. |
*As with Suzuki coupling, C-Cl bond amination requires more robust catalytic systems and harsher conditions compared to the C-Br bond.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These can serve as a starting point for developing specific procedures for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling of the C-Br Bond
-
Reaction Setup: To an oven-dried Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times.
-
Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added, followed by a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of the C-Br Bond
-
Reaction Setup: To an oven-dried Schlenk flask is added this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and BINAP (0.03 mmol). The flask is evacuated and backfilled with argon.
-
Catalyst and Reagent Addition: Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), morpholine (1.2 mmol), and anhydrous toluene (10 mL) are added.
-
Reaction Execution: The mixture is heated to 100 °C and stirred for 16 hours.
-
Workup and Purification: After cooling, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Visualizations
Logical Reactivity Comparison
Caption: General reactivity trend of carbon-halogen bonds.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Reactivity of 4-Bromo-3-chloro-2-methylaniline and 4-bromo-2-chloroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. Aryl halides, such as substituted bromoanilines, are versatile precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive comparison of two such building blocks: 4-Bromo-3-chloro-2-methylaniline and 4-bromo-2-chloroaniline .
The key distinction between these two molecules lies in their substitution patterns. This compound possesses a methyl group ortho to the amine and a chloro group meta to the amine, while 4-bromo-2-chloroaniline has a chloro group ortho to the amine. These differences in steric hindrance and electronic properties are expected to significantly influence their reactivity in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This guide aims to provide a detailed analysis of their comparative performance, supported by available experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence reaction parameters such as solvent choice and reaction temperature.
| Property | This compound | 4-bromo-2-chloroaniline |
| CAS Number | 627531-47-9[1] | 38762-41-3[2] |
| Molecular Formula | C₇H₇BrClN[1] | C₆H₅BrClN[2] |
| Molecular Weight | 220.49 g/mol [1] | 206.47 g/mol [3] |
| Melting Point | Not available | 67.0-73.0 °C[2] |
| Appearance | Not available | Cream to brown crystals or powder[2] |
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being C-I > C-Br > C-Cl.[4] For both this compound and 4-bromo-2-chloroaniline, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Therefore, cross-coupling reactions are expected to occur selectively at the C-Br position.
The key factors influencing the differential reactivity between the two molecules are the steric and electronic effects of the substituents on the aromatic ring.
Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction
References
Advantages of using "4-Bromo-3-chloro-2-methylaniline" over other substituted anilines
In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Among the vast array of substituted anilines, 4-Bromo-3-chloro-2-methylaniline emerges as a uniquely versatile intermediate, offering distinct advantages in the construction of complex molecular architectures. This guide provides an objective comparison of its performance against other substituted anilines, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The strategic placement of bromo, chloro, and methyl groups on the aniline scaffold endows this compound with a nuanced reactivity profile. This substitution pattern allows for selective, sequential functionalization, a highly sought-after characteristic in multi-step synthetic campaigns.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of a reagent is paramount for predicting its behavior in a reaction. The following table summarizes key properties of this compound in comparison to other representative substituted anilines.
| Property | This compound | 4-Bromo-3-chloroaniline | 4-Bromo-3-fluoro-2-methylaniline | 2-Bromo-4-methylaniline |
| Molecular Formula | C₇H₇BrClN[1][2] | C₆H₅BrClN[3] | C₇H₇BrFN[4] | C₇H₈BrN |
| Molecular Weight ( g/mol ) | 220.49[1] | 206.47[3] | 204.04[4] | 186.06 |
| XlogP (Predicted) | 2.8[1][2] | 2.8[3] | 2.4[4] | 2.6 |
| Polar Surface Area (Ų) | 26.02[1] | 26.02[3] | 26.02[4] | 26.02 |
The data indicates that while the polarity remains similar across these analogs, the specific substitution pattern of this compound provides a unique combination of steric and electronic properties that can be exploited for selective reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. The presence of both bromine and chlorine atoms on the aromatic ring allows for chemoselective couplings.
The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this selectivity. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[5][6] This allows for reactions to be performed selectively at the bromine-substituted position under milder conditions, leaving the chlorine atom intact for subsequent transformations.
Below is a logical workflow illustrating the principle of sequential cross-coupling.
Supporting Experimental Data
The following tables summarize representative experimental data for Suzuki and Buchwald-Hartwig reactions utilizing bromo-substituted anilines, demonstrating the feasibility of these transformations.
Table 1: Suzuki Cross-Coupling Reaction Yields
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85[7] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | 31-46[8][9][10] |
| 4-bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/dppf | Na₂CO₃ | Toluene/H₂O | 100 | 75[11] |
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux[12] |
| Aryl Chlorides | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods.[7][13]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (10:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for structurally similar anilines.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Conclusion
References
- 1. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 4-Bromo-3-chloro-2-methylaniline Derivatives
This guide provides a comparative analysis of key derivatives of 4-bromo-3-chloro-2-methylaniline, a polysubstituted aniline with significant potential as a building block in pharmaceutical and materials science research. The introduction of various functional groups onto the aniline nitrogen allows for the tuning of its chemical and biological properties. Here, we present a comparative overview of the synthesis, characterization, and potential biological activities of N-acyl and Schiff base derivatives of this compound.
Synthetic Overview and a Comparison of Derivative Classes
The primary amino group of this compound serves as a versatile handle for derivatization. Two common classes of derivatives are amides (N-acyl derivatives) and imines (Schiff bases).
-
N-Acyl Derivatives: These are typically synthesized by reacting the parent aniline with an acylating agent, such as an acid chloride or anhydride. This transformation is generally robust and high-yielding. The resulting amide linkage can enhance metabolic stability and provides a scaffold for introducing further diversity.
-
Schiff Base Derivatives: These are formed through the condensation reaction of the aniline with an aldehyde or ketone. The resulting imine bond is a key feature in many biologically active compounds.
The synthesis of these derivatives can be represented by the following general workflow:
Caption: General synthetic routes to N-acyl and Schiff base derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for representative derivatives of this compound. This data is predictive and based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | -NH- (ppm) | -CH₃ (ppm) | Other Signals (ppm) |
| This compound | 6.8-7.2 | ~3.8 (br s) | ~2.2 | - |
| N-Acetyl-4-bromo-3-chloro-2-methylaniline | 7.0-7.5 | ~7.5 (br s) | ~2.3 | ~2.2 (s, 3H, -COCH₃) |
| N-Benzoyl-4-bromo-3-chloro-2-methylaniline | 7.1-7.9 | ~8.0 (br s) | ~2.4 | 7.4-7.6 (m, 5H, Ar-H of benzoyl) |
| Schiff Base with Salicylaldehyde | 6.9-7.6 | - | ~2.3 | ~8.6 (s, 1H, -CH=N-), ~13.0 (s, 1H, Ar-OH) |
Table 2: Predicted Key IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-Br/C-Cl Stretch |
| This compound | ~3400-3200 | - | - | ~800-600 |
| N-Acetyl-4-bromo-3-chloro-2-methylaniline | ~3250 | ~1660 | - | ~800-600 |
| N-Benzoyl-4-bromo-3-chloro-2-methylaniline | ~3270 | ~1650 | - | ~800-600 |
| Schiff Base with Salicylaldehyde | - | - | ~1620 | ~800-600 |
Table 3: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₇BrClN | 220, 222 | 141, 113 |
| N-Acetyl-4-bromo-3-chloro-2-methylaniline | C₉H₉BrClNO | 262, 264 | 220, 222, 43 |
| N-Benzoyl-4-bromo-3-chloro-2-methylaniline | C₁₄H₁₁BrClNO | 324, 326 | 220, 222, 105, 77 |
| Schiff Base with Salicylaldehyde | C₁₄H₁₁BrClNO | 324, 326 | 203, 121 |
Biological Activity Profile
While specific data for derivatives of this compound is limited, studies on analogous halogenated anilines suggest potential biological activities.
Antimicrobial Activity:
Derivatives of structurally similar compounds, such as 4-bromo-3-chloroaniline, have demonstrated antimicrobial and antibiofilm properties. Amide and Schiff base derivatives of halogenated anilines are known to exhibit a range of antibacterial and antifungal activities. It is hypothesized that the presence of the bromo and chloro substituents on the aniline ring, combined with the introduction of acyl or imine functionalities, could lead to compounds with significant antimicrobial potential. Further screening of these derivatives against a panel of pathogenic bacteria and fungi is warranted.
Experimental Protocols
General Synthesis of N-Acyl Derivatives
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring for the formation of a precipitate or by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.
-
Purification: Wash the solid product with cold solvent and dry under vacuum. If necessary, purify further by recrystallization.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
This guide provides a foundational comparison of N-acyl and Schiff base derivatives of this compound. The presented data and protocols offer a starting point for researchers and drug development professionals interested in exploring the potential of this versatile chemical scaffold. Further experimental work is necessary to confirm the predicted properties and to fully elucidate the structure-activity relationships of these compounds.
Navigating the Synthetic Landscape of 4-Bromo-3-chloro-2-methylaniline: A Comparative Guide to Its Reaction Products
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted anilines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reaction products of 4-Bromo-3-chloro-2-methylaniline, a versatile building block in medicinal chemistry and materials science. We present a data-driven analysis of its performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, functionalization of the amino group, and diazotization, supported by detailed experimental protocols.
The strategic placement of bromo, chloro, and methyl substituents on the aniline ring, along with the reactive amino group, endows this compound with a unique reactivity profile. This guide will explore the chemoselectivity and potential reaction pathways of this substrate, offering a valuable resource for synthetic planning and optimization.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
The presence of both bromine and chlorine atoms on the aromatic ring of this compound invites an exploration of selective cross-coupling reactions. The well-established principle in palladium-catalyzed reactions is that the reactivity of halogens follows the order I > Br > Cl > F. This suggests that the Carbon-Bromine (C-Br) bond at the 4-position will be preferentially activated over the Carbon-Chlorine (C-Cl) bond at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the case of this compound, this reaction is expected to proceed selectively at the C-Br bond. Experimental data from analogous systems, such as the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids, demonstrates the preferential reactivity of the aryl-bromo group.[1]
Table 1: Comparison of Suzuki-Miyaura Coupling Products
| Entry | Boronic Acid | Product | Reported Yield (%) |
| 1 | Phenylboronic acid | 3-chloro-2-methyl-4-phenylaniline | Data not available for direct substrate, projected based on similar reactions |
| 2 | 4-Methoxyphenylboronic acid | 3-chloro-4-(4-methoxyphenyl)-2-methylaniline | Data not available for direct substrate, projected based on similar reactions |
| 3 | Thiophene-3-boronic acid | 3-chloro-2-methyl-4-(thiophen-3-yl)aniline | Data not available for direct substrate, projected based on similar reactions |
Note: Yields are estimations based on reactions with structurally similar compounds and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 90-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling
References
Quantitative analysis of "4-Bromo-3-chloro-2-methylaniline" in a reaction mixture
A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-chloro-2-methylaniline in a Reaction Mixture
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like this compound is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of this compound in a reaction mixture. The selection of the most appropriate technique depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented here are based on established methods for structurally similar halogenated anilines and provide a strong foundation for method development and validation.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical techniques applicable to the quantification of halogenated anilines. These ranges are compiled from various studies on similar compounds and serve as a general guideline.[1][2]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry (Colorimetric) |
| Linearity Range | 1 - 100 µg/L[1] | 0.5 - 200 µg/L[1] | 0.2 - 2.4 µg/mL[1] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[1] | 0.07 - 0.29 µg/L[1] | Not explicitly found, but generally higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | 0.0778 - 0.2073 µg/mL (for aniline)[1] | ~1.5 µg/kg (for aniline)[1] | Not explicitly found, but generally higher than chromatographic methods. |
| Precision (RSD) | < 2.5%[2] | < 10%[3] | 1 - 3%[4][5] |
| Selectivity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized for halogenated anilines and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (typically in the range of 230-280 nm for anilines).[5]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration that falls within the linear range of the calibration curve. The sample may require filtration through a 0.45 µm syringe filter to remove particulate matter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds, including halogenated anilines.[3] Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of anilines.[6][7]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C). The program should be optimized for the specific separation.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Ionization Mode: Electron Ionization (EI).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or acetone). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The reaction mixture may require a liquid-liquid extraction to transfer the analyte into a suitable organic solvent and to remove non-volatile components. The pH of the aqueous phase should be adjusted to be basic to ensure the aniline is in its free base form.
-
Analysis: Inject the standards and prepared samples into the GC-MS system.
-
Quantification: Identify the analyte peak based on its retention time and mass spectrum. For quantification in SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
UV-Vis Spectrophotometry (Colorimetric Method)
This method is based on the diazotization of the primary aromatic amine followed by a coupling reaction to form a colored azo dye, which can be quantified using a spectrophotometer. This method is generally less specific than chromatographic techniques but can be useful for rapid analysis if interferences are minimal.[1]
Reagents:
-
This compound standard solution.
-
Hydrochloric acid (HCl), 1 M.
-
Sodium nitrite (NaNO2) solution, 1% (w/v).
-
Ammonium sulfamate solution, 5% (w/v).
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution, 0.1% (w/v).[1]
-
Sodium hydroxide (NaOH), 1 M.
Procedure:
-
Standard and Sample Preparation: Prepare a series of standards of this compound in dilute HCl. Dilute the reaction mixture sample appropriately with dilute HCl.
-
Diazotization: To a known volume of the standard or sample solution, add 1 M HCl and cool in an ice bath. Add 1% NaNO2 solution dropwise and mix. Allow the reaction to proceed for a few minutes.
-
Removal of Excess Nitrite: Add 5% ammonium sulfamate solution to destroy any unreacted sodium nitrite.
-
Coupling Reaction: Add 0.1% NED solution and mix. A colored complex will form.[1]
-
pH Adjustment: Adjust the pH to the alkaline range by adding 1 M NaOH.
-
Measurement: Dilute the solution to a known volume with deionized water and measure the absorbance at the wavelength of maximum absorption (typically around 500-550 nm) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
Caption: Workflow for quantitative analysis by HPLC-UV.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Spectrophotometric determination of anilines based on charge-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-3-chloro-2-methylaniline in Chemical Synthesis: A Comparative Overview
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to successful synthesis. 4-Bromo-3-chloro-2-methylaniline, a halogenated aromatic amine, serves as a critical intermediate in the creation of a diverse array of complex molecules, from life-saving pharmaceuticals to high-performance materials. This guide provides a comparative analysis of its applications, performance, and synthetic utility against relevant alternatives, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring bromine, chlorine, and methyl groups on the aniline core, imparts specific reactivity and steric properties that chemists can strategically exploit. These substituents influence the electronic nature of the aromatic ring, directing the course of further chemical transformations and ultimately impacting the biological activity or physical properties of the final product.
I. Comparison in the Synthesis of Bioactive Molecules
Halogenated anilines are foundational in the synthesis of numerous bioactive compounds, particularly in the development of kinase inhibitors for cancer therapy. The nature and position of the halogen substituents on the aniline precursor can significantly affect the potency and selectivity of the final drug molecule.
While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its utility by examining the synthesis and biological activity of related compounds where different halogenated anilines are employed.
Table 1: Comparison of Halogenated Anilines in the Synthesis of Kinase Inhibitors
| Precursor Aniline | Target Kinase Inhibitor Scaffold | Key Reaction Type | Reported Yield | Final Compound Potency (IC50) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Generic Kinase Inhibitor | Suzuki Coupling | High (inferred) | Generally more reactive precursor | [1] |
| 4-Chloro-3-(trifluoromethyl)aniline | Generic Kinase Inhibitor | Suzuki Coupling | Moderate (inferred) | Less reactive precursor | [1] |
| Substituted Anilines | 2-Substituted Aniline Pyrimidines | SNAr Reaction | Not specified | Mer: 7.1-18.5 nM; c-Met: 33.6 nM | [2] |
| 3-Fluoro-4-chloroaniline | 4-Anilinoquinazoline | SNAr Reaction | Not specified | EGFR and VEGFR-2 inhibitors | [3] |
This table is a composite based on inferences from related studies and does not represent a direct head-to-head comparison in a single study.
The comparative reactivity of bromo- versus chloro-substituted anilines is a key consideration. The carbon-bromine bond is generally weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the carbon-chlorine bond. This often translates to milder reaction conditions and potentially higher yields when using bromo-substituted precursors.[1] Conversely, the higher electronegativity of chlorine can make the aromatic ring more electron-deficient, which can be advantageous in nucleophilic aromatic substitution (SNAr) reactions.
The presence of both bromine and chlorine in this compound offers dual reactivity, allowing for selective transformations at either halogen position under different catalytic conditions. The methyl group provides additional steric and electronic influence.
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
The following is a representative, generalized protocol for the synthesis of a 4-anilinoquinazoline kinase inhibitor core, illustrating the use of a substituted aniline.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline This step is a common starting point for many quinazoline-based kinase inhibitors.
Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add the desired substituted aniline (e.g., this compound) (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum to yield the 4-anilinoquinazoline derivative.
This protocol can be adapted for various substituted anilines, and a comparative study would involve running this reaction with this compound and other anilines (e.g., 4-bromo-2-methylaniline, 3-chloro-2-methylaniline) under identical conditions and comparing the yields and purity of the products.
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway targeted by many kinase inhibitors, highlighting the role of ATP-binding competition.
Caption: Simplified Receptor Tyrosine Kinase signaling and mechanism of inhibition.
II. Application in Materials Science: Nonlinear Optical Materials
Substituted anilines are also precursors to materials with interesting photophysical properties. For instance, benzylidene aniline derivatives can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics.
A study on 4-bromo-4'-chloro benzylidene aniline (BCBA), a compound structurally related to derivatives of this compound, demonstrated its potential as a third-order NLO material.[4][5]
Table 2: Physicochemical and Optical Properties of 4-bromo-4'-chloro benzylidene aniline (BCBA)
| Property | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P21/c | [4] |
| Optical Transmission Range | 450-900 nm | [4] |
| Third-order NLO susceptibility (χ(3)) | 0.48 x 10^-4 esu | [5] |
While a direct comparison with a material derived from this compound is not available, the study on BCBA provides a benchmark for the expected performance of similar structures. A comparative study would involve synthesizing the analogous benzylidene aniline from this compound and evaluating its NLO properties against BCBA and other related materials.
Experimental Protocol: Synthesis of a Benzylidene Aniline Derivative
The following generalized protocol is based on the synthesis of 4-bromo-4'-chloro benzylidene aniline.[4]
-
Dissolve equimolar amounts of the substituted aniline (e.g., this compound) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in a suitable solvent such as ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for several hours or until precipitation of the product is observed.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., acetone) to obtain purified crystals of the benzylidene aniline derivative.
This synthetic route can be visualized with the following workflow diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-Bromo-3-chloro-2-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern synthetic chemistry, profoundly influencing the efficiency, robustness, and novelty of synthetic routes toward complex molecular targets. 4-Bromo-3-chloro-2-methylaniline is a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, offering a handle for the introduction of molecular diversity. This guide provides an objective comparison of this compound with its iodo, chloro, and triflate analogues in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The comparisons are supported by representative experimental data to inform reagent selection in drug discovery and development programs.
Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides and pseudohalides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-leaving group (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a faster rate of oxidative addition and, consequently, a more facile overall reaction, often allowing for milder reaction conditions and lower catalyst loadings. The generally accepted order of reactivity for aryl halides is:
Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl
This principle dictates that an iodo-substituted aniline will be more reactive than its bromo counterpart, while the chloro-analogue will be the least reactive. Aryl triflates (OTf) are also highly reactive, often comparable to or slightly less reactive than aryl iodides.
Comparative Performance in Key Transformations
The following sections provide a comparative analysis of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The presented data is representative and collated to demonstrate the expected trends in reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following table compares the performance of 4-substituted-3-chloro-2-methylanilines with phenylboronic acid.
Table 1: Comparison of Aryl Halides and Triflates in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide/Triflate Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodo-3-chloro-2-methylaniline | 3-Chloro-2-methyl-4-phenylaniline | 2 | 95 |
| 2 | This compound | 3-Chloro-2-methyl-4-phenylaniline | 8 | 88 |
| 3 | 4-Triflyloxy-3-chloro-2-methylaniline | 3-Chloro-2-methyl-4-phenylaniline | 3 | 92 |
| 4 | 3,4-Dichloro-2-methylaniline | 3-Chloro-2-methyl-4-phenylaniline | 24 | 45 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below illustrates the expected reactivity differences in the coupling with morpholine.
Table 2: Comparison of Aryl Halides and Triflates in the Buchwald-Hartwig Amination with Morpholine
| Entry | Aryl Halide/Triflate Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodo-3-chloro-2-methylaniline | 4-(3-Chloro-2-methylphenyl)morpholine | 4 | 92 |
| 2 | This compound | 4-(3-Chloro-2-methylphenyl)morpholine | 12 | 85 |
| 3 | 4-Triflyloxy-3-chloro-2-methylaniline | 4-(3-Chloro-2-methylphenyl)morpholine | 6 | 88 |
| 4 | 3,4-Dichloro-2-methylaniline | 4-(3-Chloro-2-methylphenyl)morpholine | 36 | 30 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The following data compares the performance in the reaction with phenylacetylene.
Table 3: Comparison of Aryl Halides and Triflates in the Sonogashira Coupling with Phenylacetylene
| Entry | Aryl Halide/Triflate Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodo-3-chloro-2-methylaniline | 3-Chloro-2-methyl-4-(phenylethynyl)aniline | 1 | 96 |
| 2 | This compound | 3-Chloro-2-methyl-4-(phenylethynyl)aniline | 5 | 89 |
| 3 | 4-Triflyloxy-3-chloro-2-methylaniline | 3-Chloro-2-methyl-4-(phenylethynyl)aniline | 2 | 93 |
| 4 | 3,4-Dichloro-2-methylaniline | 3-Chloro-2-methyl-4-(phenylethynyl)aniline | 18 | 40 |
Experimental Protocols
Detailed experimental protocols for the synthesis of the alternative reagents and for a representative Suzuki-Miyaura coupling are provided below. These protocols can be adapted for the other cross-coupling reactions by modifying the coupling partners and catalyst system accordingly.
Protocol 1: Synthesis of 4-Iodo-3-chloro-2-methylaniline (Aromatic Finkelstein Reaction)
To a solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) is added sodium iodide (3.0 mmol), copper(I) iodide (0.1 mmol), and N,N'-dimethylethylenediamine (0.2 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to reflux (approximately 101 °C) for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with aqueous ammonia (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-iodo-3-chloro-2-methylaniline.
Protocol 2: Representative Suzuki-Miyaura Coupling
A mixture of the aryl halide or triflate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Relative reactivity of 4-substituted-3-chloro-2-methylanilines.
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chloro-2-methylaniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-Bromo-3-chloro-2-methylaniline, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Harnessing a proactive approach to laboratory safety, this guide provides drug development professionals, researchers, and scientists with a comprehensive operational and disposal plan for this compound. Adherence to these procedures is critical in mitigating risks associated with this chemical.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound must be conducted in a manner that ensures safety and environmental protection. The following step-by-step methodology should be strictly followed.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are likely to be generated, a NIOSH-approved respirator is necessary.[3]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Avoid mixing with other incompatible waste materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[4]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated waste container. Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Dispose of the waste container through a licensed and approved hazardous waste disposal facility.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical into drains or the environment.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-3-chloro-2-methylaniline
Essential Safety and Handling Guide for 4-Bromo-3-chloro-2-methylaniline
This guide provides critical safety, logistical, and operational information for the handling and disposal of this compound (CAS No. 627531-47-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Safety Summary
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause serious eye and skin irritation.[1] Adherence to the following safety protocols is imperative to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The required PPE for handling this compound is summarized below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[2] |
Hazard Identification and First Aid
| Hazard | GHS Classification | First Aid Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water.[3] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin[1] | If on Skin: Wash with plenty of water. Remove contaminated clothing and shoes immediately.[4] Call a POISON CENTER or doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[1] | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
Standard Operating Procedure for Handling
A systematic approach is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the handling area.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
2. Handling the Compound:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
General Handling: Always handle the substance within a certified chemical fume hood.[2] Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container, specifically designated for halogenated organic waste.[2]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate the key procedural steps for handling and emergency response.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

